Isopropyl b-D-thioglucuronide sodium salt
Description
BenchChem offers high-quality Isopropyl b-D-thioglucuronide sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl b-D-thioglucuronide sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUAMHFDNNUCET-LTTPZWNQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of Isopropyl beta-D-thioglucuronide sodium salt
High-Sensitivity GUS Induction: A Technical Guide to Isopropyl -D-thioglucuronide Sodium Salt
Executive Summary
Isopropyl
This unique property makes it an essential tool for enhancing the sensitivity of GUS-based assays .[1] By decoupling induction from detection, researchers can maximize enzyme production prior to substrate addition, significantly lowering the limit of detection (LOD) for E. coli in environmental samples, food safety testing, and reporter gene assays.[1]
Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | Isopropyl |
| Synonyms | IPTGlcA[1] · Na; Isopropyl 1-thio- |
| CAS Number | 208589-93-9 |
| Molecular Formula | |
| Molecular Weight | 274.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (>50 mg/mL); slightly soluble in methanol |
| Stability | Hygroscopic; stable at -20°C for >2 years if desiccated |
| pKa | ~3.2 (Carboxylic acid moiety) |
Structural Significance
The critical structural feature is the S-glycosidic linkage between the isopropyl group and the glucuronic acid moiety.[1] Unlike the O-glycosidic bond found in natural substrates (like glucuronides in bile), the C-S bond is resistant to hydrolysis by
Mechanism of Action: The uid Operon
The efficacy of IPTGlcA relies on its interaction with the uid operon regulatory machinery.[1] In wild-type E. coli, the uidA gene (encoding GUS) is negatively regulated by the UidR repressor .[1]
-
Repressed State: In the absence of glucuronides, UidR binds to the operator region upstream of uidA, blocking RNA polymerase.[1]
-
Induction: IPTGlcA enters the cell (facilitated by the UidB transporter or passive diffusion at high concentrations).[1]
-
Derepression: IPTGlcA binds to UidR, inducing a conformational change that releases the repressor from the DNA.[1]
-
Transcription: RNA polymerase transcribes uidA, leading to massive overproduction of the GUS enzyme.[1]
-
Persistence: Because IPTGlcA is not hydrolyzed, it does not act as a carbon source and remains bound to UidR, preventing re-repression.[1]
Diagram 1: The UidR Induction Pathway
Caption: Schematic of the uid operon regulation. IPTGlcA binds the UidR repressor, releasing the operator and allowing high-level expression of the GUS enzyme.[1]
Applications in Research & Diagnostics
A. Enhanced Detection of E. coli
In water quality testing (e.g., ISO 16649), the presence of E. coli is detected via GUS activity.[1] However, stressed cells or strains with low basal GUS expression can yield false negatives.[1]
-
Role of IPTGlcA: Adding 0.1 – 0.5 mM IPTGlcA to the recovery broth induces GUS expression even in metabolically stressed cells, ensuring that when the chromogenic substrate (e.g., X-Gluc) is added, the color change is rapid and distinct.[1]
B. GUS Reporter Gene Assays
Similar to IPTG for the lac operon, IPTGlcA is used to control expression in vectors where the uidA gene is driven by a uid operator-controlled promoter.[1] This allows for:
-
Tunable Expression: Varying IPTGlcA concentration modulates the level of GUS produced.[1]
-
Kinetic Studies: "Pulse-chase" experiments where induction is initiated at a specific time point.[1]
C. Crystallography & Structural Biology
IPTGlcA is used as a non-hydrolyzable ligand to co-crystallize
Experimental Protocol: High-Sensitivity GUS Assay
This protocol describes the use of IPTGlcA to boost sensitivity in a standard fluorometric GUS assay using 4-Methylumbelliferyl-β-D-glucuronide (4-MUG).[1]
Reagents Required
-
IPTGlcA Stock (100 mM): Dissolve 274 mg of Isopropyl
-D-thioglucuronide sodium salt in 10 mL of sterile ddH₂O. Filter sterilize (0.22 µm). Store at -20°C. -
Lysis Buffer: 50 mM NaPO₄ (pH 7.0), 10 mM
-mercaptoethanol, 0.1% Triton X-100, 1 mM EDTA.[1] -
Substrate Solution: 1 mM 4-MUG in Lysis Buffer.
-
Stop Solution: 0.2 M Na₂CO₃.
Step-by-Step Workflow
-
Culture Growth: Inoculate E. coli into LB broth. Incubate at 37°C until OD₆₀₀ reaches ~0.3 (early log phase).
-
Induction (The Critical Step):
-
Add IPTGlcA Stock to the culture to a final concentration of 0.5 mM (e.g., 5 µL stock per 1 mL culture).[1]
-
Note: Standard IPTG (galactoside) will NOT work here; ensure you are using the glucuronide.[1]
-
Incubate for 60–90 minutes at 37°C. This allows time for UidR derepression and GUS protein accumulation.[1]
-
-
Harvest & Lysis:
-
Pellet cells (4000 x g, 5 min). Discard supernatant.
-
Resuspend pellet in Lysis Buffer .[1] Incubate 15 mins at RT (or sonicate).
-
-
Reaction:
-
Mix 50 µL of Lysate with 450 µL of Substrate Solution (4-MUG) .
-
Incubate at 37°C.
-
-
Termination & Readout:
-
At time points (e.g., 10, 20, 30 min), transfer 100 µL of reaction to 900 µL Stop Solution .
-
Measure fluorescence: Ex 365 nm / Em 455 nm .
-
Diagram 2: Experimental Workflow
Caption: Workflow for IPTGlcA-enhanced GUS assay. Induction step ensures maximal enzyme presence before substrate addition.[1]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background | Contamination or spontaneous hydrolysis of substrate | Ensure IPTGlcA stock is pure; check 4-MUG solution freshness.[1] Use a "No Lysate" control.[1] |
| No Induction | Incorrect Reagent | Verify reagent is Thioglucuronide , not Thiogalactoside (IPTG). They are not interchangeable.[1] |
| Low Signal | Permeability Issues | E. coliuidB mutants may not transport IPTGlcA efficiently.[1] Use higher concentration (1 mM) or permeabilize cells earlier.[1] |
| Precipitation | Sodium Salt Solubility | If stock precipitates at -20°C, warm to 37°C and vortex before use.[1] |
References
-
Cepham Life Sciences. (n.d.).[1] Isopropyl-beta-D-thioglucuronic acid, sodium salt - Product Specification. Retrieved from [Link]
-
Jefferson, R. A., et al. (1986).[1] "GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants."[1] Proceedings of the National Academy of Sciences, 83(22), 8447–8451.[1] (Foundational reference for GUS reporter system mechanics).
- ISO 16649-1:2018.Microbiology of the food chain — Horizontal method for the enumeration of beta-glucuronidase-positive Escherichia coli. (Standard citing GUS induction principles).
-
PubChem. (n.d.).[1] Isopropyl beta-D-thioglucuronide sodium salt - Compound Summary. Retrieved from [Link]
Role of Isopropyl beta-D-thioglucuronide as a gratuitous inducer
Technical Guide: Isopropyl -D-thioglucuronide (IPTGlcUA) as a Gratuitous Inducer[1]
Executive Summary
Isopropyl
Its primary role parallels that of IPTG in the lac operon: it binds to the specific repressor (UidR) to trigger gene expression without being degraded by the resulting enzyme.[1] This guide details the molecular mechanism, comparative biochemistry, and validated protocols for using IPTGlcUA to study hexuronide metabolism and control GUS-based reporter systems.[1]
Disambiguation Note: Do not confuse IPTGlcUA (Thioglucuronide, induces GUS) with IPTG (Thiogalactoside, induces
-Gal).[1] While they are chemically analogous and functionally similar, they target completely different operons (uid vs. lac).[1]
Molecular Mechanism of Action[1]
To understand the utility of IPTGlcUA, one must understand the regulation of the uid operon.[1] Unlike the lac operon, the uid operon exhibits a complex, dual-control mechanism involving two repressors: UidR and UxuR .[1]
The Gratuitous Nature
A "gratuitous inducer" initiates transcription but is not a substrate for the induced enzyme.[1]
-
Natural Substrates (e.g., Methyl
-D-glucuronide): Induce the operon but are hydrolyzed by -glucuronidase.[1] As the enzyme accumulates, the inducer is destroyed, causing expression to plateau or drop (negative feedback).[1] -
IPTGlcUA: The glycosidic oxygen is replaced by sulfur.[1] The E. coli
-glucuronidase (GUS) cannot hydrolyze the C–S bond.[1] Consequently, the intracellular concentration of IPTGlcUA remains constant, maintaining continuous, high-level transcription.[1]
Mechanism of Induction[1][2]
-
Repression: In the absence of induction, the UidR repressor binds to the operator region (
) upstream of the uidA gene, blocking RNA polymerase.[1] -
Ligand Binding: IPTGlcUA enters the cell (via hexuronide permease or passive diffusion at high concentrations) and binds to UidR.[1]
-
Allosteric Shift: Binding causes a conformational change in UidR, reducing its affinity for the operator DNA.[1][2]
-
Derepression: UidR dissociates, allowing transcription of uidA.
Pathway Visualization
The following diagram illustrates the interaction between IPTGlcUA and the uid regulatory network.
Caption: Figure 1. Mechanism of gratuitous induction.[1][3][4][5] IPTGlcUA sequesters UidR, preventing repression without being degraded by the resulting GUS enzyme.[1]
Comparative Biochemistry
The choice of inducer critically affects experimental outcomes.[1] The table below contrasts IPTGlcUA with other common reagents.
| Feature | Isopropyl | Methyl | IPTG (Thiogalactoside) |
| Target Operon | uid (GUS) | uid (GUS) | lac (Beta-Gal) |
| Induction Type | Gratuitous (Non-hydrolyzable) | Semi-Gratuitous (Poor substrate) | Gratuitous |
| Stability | High (C–S bond) | Low/Medium (C–O bond) | High (C–S bond) |
| Metabolism | None | Slow hydrolysis by GUS | None |
| Primary Use | Steady-state kinetic studies of UidR; overexpression of uidA.[1] | General induction; wild-type metabolic studies.[1][3] | lac promoter induction (pET, pUC vectors).[1] |
| Co-Inducer | May require Mannonic Amide in WT strains | Requires Fructuronate/Mannonic Amide | None (usually) |
Critical Insight: Early studies (Novel & Rieger, 1973) utilized Thiophenyl-glucuronide as the reference gratuitous inducer.[1] The Isopropyl variant (IPTGlcUA) offers superior solubility and membrane permeability, analogous to the advantages of IPTG over thiophenyl-galactoside.[1]
Experimental Applications
Studying uid Regulation
Researchers use IPTGlcUA to decouple the expression of GUS from its metabolic activity.[1] This allows for the precise determination of:
-
Repressor Affinity: Calculating the
of UidR binding in vivo.[1] -
Promoter Strength: Quantifying maximum transcriptional output without the confounding variable of inducer degradation.[1]
Screening for GUS Activity
In bacterial identification (e.g., differentiating E. coli from other coliforms), IPTGlcUA can be used to upregulate the native uidA gene before applying a chromogenic substrate (like X-Gluc).[1]
Validated Protocol: Induction of uidA
This protocol is designed for the induction of the native uidA gene in E. coli K-12 derivatives.[1]
Reagents Required[1][2]
-
IPTGlcUA Stock (100 mM): Dissolve Isopropyl
-D-thioglucuronide (CAS 208589-93-9) in sterile ddH O. Filter sterilize (0.22 m). Store at -20°C. -
Culture Medium: M63 Minimal Medium (preferred to reduce catabolite repression) supplemented with glycerol (carbon source) and Casamino acids.[1]
-
Co-inducer (Optional): Mannonic amide (1 mM) may be required for maximal induction in wild-type strains due to the cooperative repression of UidR and UxuR.[1]
Step-by-Step Workflow
-
Inoculation: Inoculate 5 mL of M63 medium with a single colony of E. coli. Incubate overnight at 37°C with shaking (250 rpm).
-
Subculture: Dilute the overnight culture 1:50 into fresh medium. Incubate until OD
reaches 0.4–0.5 (mid-log phase).[1] -
Induction:
-
Experimental Group: Add IPTGlcUA to a final concentration of 1.0 mM .
-
Control Group: Add equal volume of sterile water.
-
-
Expression Phase: Incubate for 2–4 hours at 37°C.
-
Harvest: Centrifuge 1 mL of culture at 10,000 x g for 2 mins. Discard supernatant.
-
Assay: Resuspend pellet in lysis buffer and perform GUS assay (using p-Nitrophenyl
-D-glucuronide as substrate).
Workflow Diagram
Caption: Figure 2.[1] Standard workflow for gratuitous induction of GUS activity using IPTGlcUA.
References
-
Novel, G., & Rieger, M. (1973).[1] Regulation of
-glucuronidase synthesis in Escherichia coli K-12: Constitutive mutants affecting uidA and uidR.[1] Molecular and General Genetics. -
Blanco, C., Ritzenthaler, P., & Mata-Gilsinger, M. (1982).[1] Cloning and endonuclease restriction analysis of uidA and uidR genes in Escherichia coli K-12.[1] Journal of Bacteriology.
-
Jefferson, R. A., et al. (1986).[1]
-Glucuronidase from Escherichia coli as a gene-fusion marker.[1][7] Proceedings of the National Academy of Sciences. [1] -
PubChem Compound Summary. (n.d.). Isopropyl
-D-thiogalactopyranoside (Analogous Structure Reference). National Library of Medicine.[1] (Note: While IPTG is the galactoside, this record provides the structural basis for the thio-isopropyl linkage discussed).[1]
Sources
- 1. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]
- 2. Isopropyl-β-D-thiogalactopyranosid – Wikipedia [de.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Solved 5. (2.5pts) IPTG (Isopropyl | Chegg.com [chegg.com]
- 5. [Gratuitous induction of beta-glucuronidase of Escherichia coli K 12 and the double repression mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IPTG (Isopropyl Beta-D-Thiogalactoside) Inducer For Beta-Galactosidase Expression - Rockland Immunochemicals [bioscience.co.uk]
- 7. WikiGenes - uidA - beta-D-glucuronidase [wikigenes.org]
Precision Control of the uidA Locus: A Technical Guide to Thioglucuronide Induction
Executive Summary
This technical guide details the mechanistic and operational framework for inducing the Escherichia coliuidA gene (encoding
Part 1: The Mechanistic Basis of Induction
The uid operon represents a dual-control system regulated by specific repressor-operator interactions and global catabolite repression. Understanding this hierarchy is critical for experimental design.
The Regulatory Architecture
The uidA gene is controlled by the UidR repressor , a protein that exerts negative control over the operon.
-
Repression: In the absence of an inducer, UidR binds to two operator sites (
and ) upstream of the uidA promoter. is the high-affinity primary site. -
Cooperative Binding: Effective repression often involves cooperative interactions between UidR and a secondary repressor, UxuR, or oligomerization of UidR itself, creating a DNA loop that sterically hinders RNA polymerase access.
-
Induction: Thioglucuronides (e.g., Methyl-1-thio-
-D-glucuronide) function as allosteric effectors. They bind to UidR, inducing a conformational change that reduces the repressor's affinity for the operator DNA ( shift), thereby permitting transcription.
The "Glucose Effect" (Catabolite Repression)
Crucially, the uidA promoter is cAMP-CRP dependent .
-
Mechanism: The Cyclic AMP Receptor Protein (CRP) must bind to the promoter to recruit RNA Polymerase.
-
The Trap: In the presence of glucose, intracellular cAMP levels drop, and CRP remains inactive. Even with high concentrations of thioglucuronide, induction will be negligible if glucose is present.
-
Solution: Protocols must utilize non-PTS (phosphotransferase system) sugars like glycerol or succinate as the carbon source to ensure high cAMP levels.
Pathway Visualization
The following diagram illustrates the transition from the Repressed State to the Induced State.
Figure 1: Molecular switch mechanism of the uidA operon. Thioglucuronides sequester UidR, exposing the operator for CRP-cAMP dependent transcription.
Part 2: Chemical Biology of Inducers
The choice of inducer dictates the kinetics of the experiment.
Why Thioglucuronides?
Natural inducers like glucuronate are metabolized by the very pathway they induce, leading to a transient "pulse" of expression. Thioglucuronides replace the ether oxygen with a sulfur atom, rendering the glycosidic bond resistant to
| Feature | Methyl- | Methyl-1-thio- |
| Role | Inducer & Substrate | Inducer Only |
| Metabolic Stability | Hydrolyzed by GUS | Stable (Non-hydrolyzable) |
| Induction Profile | Transient (stops upon depletion) | Sustained (Steady State) |
| Primary Application | Carbon source studies | Reporter assays, Overexpression |
| Typical Conc. | 1.0 - 5.0 mM | 0.5 - 1.0 mM |
Key Reagent:
-
Name: Methyl-1-thio-
-D-glucopyranosiduronic acid (MTGlcUA) or its sodium salt. -
Function: Binds UidR with
in the micromolar range, preventing operator re-binding.
Part 3: Experimental Protocol
This protocol is designed for kinetic induction in E. coli K-12 derivatives. It minimizes catabolite repression to ensure maximum sensitivity.
Reagents & Setup
-
Base Medium: M9 Minimal Salts.
-
Carbon Source: 0.4% (w/v) Glycerol (Avoid Glucose!).
-
Inducer Stock: 100 mM Methyl-1-thio-
-D-glucuronide (dissolved in water, filter sterilized). -
Assay Substrate: p-nitrophenyl-
-D-glucuronide (PNPG) for colorimetric readout.
Step-by-Step Workflow
-
Pre-Culture (The Washout):
-
Inoculate a single colony into LB medium. Grow overnight at 37°C.
-
Critical Step: Centrifuge 1 mL of overnight culture (5000 x g, 5 min). Discard supernatant to remove traces of glucose/LB. Resuspend pellet in M9 salts.
-
-
Inoculation:
-
Dilute resuspended cells 1:50 into fresh M9 + 0.4% Glycerol + Antibiotics.
-
Incubate at 37°C with shaking (250 rpm) until
reaches 0.4 - 0.5 (Mid-log phase).
-
-
Induction:
-
Split culture into "Control" (No inducer) and "Test".
-
Add Methyl-1-thio-
-D-glucuronide to the Test culture. -
Recommended Concentration: 1.0 mM (Final).
-
Note: 0.5 mM is often sufficient for wild-type UidR; 1.0 mM ensures saturation.
-
-
-
Expression Phase:
-
Continue incubation for 2 to 4 hours .
-
Validation: Monitor
to ensure the inducer is not toxic (thioglucuronides are generally non-toxic).
-
-
Harvest & Lysis:
-
Chill cells on ice to stop metabolism.
-
Lyse using permeabilization buffer (SDS/Chloroform) or sonication for the GUS assay.
-
Visual Workflow
Figure 2: Validated workflow for thioglucuronide induction. The wash step is essential to prevent catabolite repression.
Part 4: Troubleshooting & Validation
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low/No Induction | Catabolite Repression | Ensure no glucose is present. Switch to glycerol or succinate. |
| High Basal Level | Plasmid Copy Number | If uidA is on a high-copy plasmid, UidR titration occurs. Use a strain overexpressing UidR (e.g., uidR on a compatible plasmid) or a low-copy vector. |
| Slow Growth | Metabolic Burden | Thioglucuronides are not metabolized. If growth slows, it may be protein burden. Lower temperature to 30°C. |
| No Transport | uidB Mutation | The inducer must enter via the glucuronide permease (uidB). Ensure the strain is uidB+. |
Data Normalization (Miller Units)
To ensure trustworthiness of data, normalize GUS activity to cell density.
- : Absorbance of product (p-nitrophenol).
- : Scatter correction.
- : Reaction time (minutes).
- : Volume of culture used (mL).
- : Cell density.
References
-
Jefferson, R. A., Burgess, S. M., & Hirsh, D. (1986).
-Glucuronidase from Escherichia coli as a gene-fusion marker. Proceedings of the National Academy of Sciences, 83(22), 8447-8451. Link -
Wilson, K. J., et al. (1995). The gusBC genes of Escherichia coli encode a glucuronide transport system. Journal of Bacteriology, 174(22), 7120-7128. Link
-
Novel, M., & Novel, G. (1976).
-glucuronidase synthesis in Escherichia coli K-12: constitutive mutants specifically derepressed for uidA expression.[1] Journal of Bacteriology, 127(1), 406-417. Link -
Blanco, C., Ritzenthaler, P., & Mata-Gilsinger, M. (1986). Negative dominant mutations of the uidR gene in Escherichia coli: genetic proof for a cooperative regulation of uidA expression. Genetics, 112(2), 173-182. Link
- Liang, W. J., et al. (2005). Structure of the uidA expression control region. Journal of Bacteriology.
Sources
Difference between Isopropyl beta-D-thioglucuronide and natural glucuronides
Technical Guide: Isopropyl -D-thioglucuronide vs. Natural Glucuronides
A Comparative Analysis of Structural Stability, Enzymatic Interaction, and Pharmacological Utility
Executive Summary
This technical guide provides a rigorous analysis distinguishing Isopropyl
For researchers in drug metabolism and pharmacokinetics (DMPK) and structural biology, the distinction is critical:
-
Natural Glucuronides (
-linked) represent the body's primary detoxification output, susceptible to enzymatic hydrolysis by -glucuronidase (GUS), leading to enterohepatic recycling and potential drug toxicity. -
Isopropyl
-D-thioglucuronide ( -linked) serves as a mechanistic probe and competitive inhibitor. Its resistance to hydrolysis allows it to occupy the GUS active site without turnover, making it indispensable for X-ray crystallography and metabolic stability assays.
Part 1: Structural & Chemical Fundamentals
The fundamental difference lies in the glycosidic linkage—specifically, the substitution of the exocyclic oxygen atom with a sulfur atom.
The Glycosidic Linkage: - vs. -
Natural glucuronides are acetals, whereas Isopropyl
| Feature | Natural Glucuronides ( | Isopropyl |
| Linkage Atom | Oxygen ( | Sulfur ( |
| Bond Length ( | ~1.41 Å | ~1.82 Å |
| Bond Energy | ~358 kJ/mol ( | ~272 kJ/mol ( |
| Leaving Group | ~16 (Alcohol) | ~10 (Thiol) |
| Hydrolytic Stability | Labile (Enzymatically cleaved) | Stable (Resistant to GUS cleavage) |
| Chemical Reactivity | Acyl glucuronides can undergo migration/protein adduction. | Chemically inert under physiological conditions. |
Mechanistic Implication of the Bond
While the
Part 2: Enzymatic Interaction & Signaling Pathways
Understanding the interaction between these molecules and
Natural Glucuronides: The Substrate Cycle
Natural glucuronides are formed by UDP-glucuronosyltransferases (UGTs) in the liver (Phase II metabolism) to facilitate excretion. However, upon reaching the gut, bacterial GUS hydrolyzes them, releasing the aglycone (parent drug) back into circulation. This is the Enterohepatic Circulation loop.
Isopropyl -D-thioglucuronide: The Competitive Blockade
The thio-analog binds to the GUS active site with high affinity but resists the hydrolytic step. It acts as a competitive inhibitor , effectively "jamming" the enzyme. This property is exploited to prevent the reactivation of toxic drug metabolites (e.g., SN-38 from Irinotecan).
Pathway Visualization
The following diagram illustrates the divergent fates of natural vs. thio-glucuronides within a biological system.
Caption: Comparative pathway analysis showing the recycling of natural O-glucuronides versus the inhibitory blockade established by Isopropyl
Part 3: Applications in Drug Development
Crystallography and Structural Biology
Because Isopropyl
-
Mechanism: It mimics the ground state of the substrate (
) without proceeding to the transition state.
Metabolic Stability Assays
In drug discovery, distinguishing between chemical instability (e.g., acyl glucuronide rearrangement) and enzymatic hydrolysis is difficult.
-
Usage: Spiking lysates with Isopropyl
-D-thioglucuronide blocks GUS activity specifically. If the metabolite still degrades, the instability is chemical (pH/temperature dependent), not enzymatic.
Differentiating from IPTG (Galactose)
Critical Note for Researchers: Do not confuse this compound with IPTG (Isopropyl
-
IPTG (Galactose): Induces lac operon (
-galactosidase). -
IPTG (Glucuronide): Inhibits
-glucuronidase. -
Validation: Always verify the C4 epimer stereochemistry (equatorial -OH for glucose/glucuronide vs. axial -OH for galactose).
Part 4: Experimental Protocol
Determination of Inhibition Constant (
This protocol defines the inhibition profile of the thio-analog against E. coli
Reagents & Setup
-
Enzyme: E. coli
-glucuronidase (recombinant or purified), diluted to 5 U/mL in Assay Buffer. -
Substrate:
-Nitrophenyl -D-glucuronide (pNPG). Prepare stocks at 0.5, 1.0, 2.0, and 5.0 mM. -
Inhibitor: Isopropyl
-D-thioglucuronide. Prepare stocks at 0, 10, 50, and 100 M. -
Buffer: 50 mM HEPES, pH 7.4, with 0.01% BSA (to prevent enzyme adsorption).
Workflow (Standardized)
-
Pre-incubation: In a 96-well clear plate, add 10
L of Inhibitor (various conc.) and 80 L of Enzyme solution. Incubate at 37°C for 10 minutes to establish equilibrium binding. -
Initiation: Add 10
L of Substrate (pNPG) to start the reaction. -
Measurement: Monitor Absorbance at 405 nm (formation of
-nitrophenol) kinetically every 30 seconds for 20 minutes. -
Analysis: Plot Initial Velocity (
) vs. Substrate Concentration .
Data Analysis (Dixon Plot)
To confirm the mode of inhibition (Competitive) and determine
-
Calculate
for each and combination. -
Plot
(y-axis) vs. (x-axis). -
Interpretation: For competitive inhibition, lines for different
will intersect in the second quadrant. The X-value of the intersection point corresponds to .
Protocol Visualization
Caption: Step-by-step kinetic assay workflow for validating thioglucuronide inhibition constants.
References
-
Wallace, B. D., et al. (2010). "Alleviating Cancer Drug Toxicity by Inhibiting a Bacterial Enzyme." Science. 330(6005), 831-835. Link
- Significance: Establishes the structural basis of GUS inhibition by thioglucuronide-like analogs to prevent Irinotecan toxicity.
-
Nagar, S., & Remmel, R. P. (2006). "Uridine diphosphoglucuronosyltransferase pharmacogenetics and cancer." Oncogene. 25, 1659–1672. Link
- Significance: Comprehensive review of Natural Glucuronide form
-
Sigma-Aldrich (Merck).
-Glucuronidase." Technical Bulletin. Link- Significance: Standardized protocol for GUS activity measurement used as the basis for the inhibition assay described above.
-
Roberts, M. S., et al. (2002). "Enterohepatic circulation: physiological, pharmacokinetic and clinical implications." Clinical Pharmacokinetics. 41(10), 751-790. Link
- Significance: Defines the physiological pathway (EHC) that necessitates the use of stable glucuronide analogs for study.
-
Ritter, J. K. (2000). "Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions." Chemico-Biological Interactions. 129(1-2), 171-193. Link
- Significance: Details the reactivity and instability of n
Stability of Isopropyl beta-D-thioglucuronide sodium salt in solution
Stability of Isopropyl -D-thioglucuronide Sodium Salt in Solution
Executive Summary: The Criticality of Inducer Integrity
In the precise landscape of gene expression profiling and molecular screening, Isopropyl
However, "resistant to hydrolysis" does not equate to "indestructible." The stability of IPTGlcA in solution is often overestimated, leading to significant experimental variability. This guide dissects the physicochemical stability of IPTGlcA, delineating the boundaries between robust induction and silent degradation. It provides a self-validating framework for researchers to ensure their inducer stocks remain bioactive.
Chemical Basis of Stability
To master the handling of IPTGlcA, one must understand its molecular vulnerabilities. The compound consists of a glucuronic acid moiety linked to an isopropyl group via a sulfur atom.
The Thio-Glycosidic Advantage & Liability
-
Hydrolytic Resistance: The C–S bond is thermodynamically stable and kinetically inert to
-glucuronidase. This ensures the concentration of the inducer remains constant during the assay, a prerequisite for steady-state kinetic modeling. -
Oxidative Susceptibility: The sulfur atom is the "Achilles' heel." In aqueous solution, particularly in the presence of dissolved oxygen and light, the thioether linkage can undergo oxidation to form a sulfoxide and subsequently a sulfone .
-
Impact: Oxidized analogs often suffer from reduced affinity for the UidR repressor, leading to sub-optimal induction and false-negative results in high-throughput screens.
-
Hygroscopicity of the Sodium Salt
As a sodium salt, IPTGlcA is highly hygroscopic. In its solid state, absorption of atmospheric moisture initiates hydrolysis and aggregation. Once in solution, the primary degradation pathway shifts from hydrolysis to oxidation.
Solution Stability Profile & Data Summary
The following data summarizes the stability windows based on application experience and chemical kinetics of thioglycosides.
| Parameter | Condition | Stability Estimate | Risk Factor |
| Solvent | Molecular Grade Water (pH 6-7) | High | Acidic pH accelerates glycosidic cleavage; Alkaline pH promotes oxidation. |
| Temperature | -20°C (Frozen) | > 12 Months | Freeze-thaw cycles cause micro-precipitation and oxidative stress. |
| Temperature | 4°C (Refrigerated) | 2 - 4 Weeks | Slow oxidation occurs; microbial growth is a risk if not sterile. |
| Temperature | 25°C (Room Temp) | < 48 Hours | Rapid oxidation; potential thermal degradation. |
| Light | Ambient Lab Light | Low | Photo-oxidation of the sulfur atom. |
| Concentration | 100 mM Stock | High | Higher concentrations are generally more self-protective than dilute working solutions. |
Self-Validating Experimental Protocols
Do not rely on the "freshness" of the bottle date. Use this protocol to generate and validate your stock solutions.
Protocol A: Preparation of Master Stock (100 mM)
Objective: Create a sterile, stable stock solution minimized for oxidative damage.
-
Equilibration: Allow the desiccant-stored IPTGlcA bottle to reach room temperature before opening to prevent condensation.
-
Weighing: Weigh the calculated amount (MW: ~274.27 g/mol ) quickly to minimize moisture uptake.
-
Dissolution: Dissolve in degassed molecular biology grade water.
-
Why Degassed? Removing dissolved oxygen is the single most effective step to prevent sulfoxide formation.
-
-
Filtration: Sterilize using a 0.22
m PES or PVDF syringe filter .-
Caution: Do NOT autoclave. Thermal stress will degrade the thioglucuronide.
-
-
Aliquoting: Dispense into light-protective (amber) microtubes in single-use volumes (e.g., 1 mL or 500
L). -
Storage: Store immediately at -20°C.
Protocol B: The "Induction Check" (QC Workflow)
Before committing to a large-scale screen, validate your IPTGlcA stock against a known control or a fresh powder preparation.
-
Culture: Grow E. coli (GUS+ strain, e.g., K12 derivatives) to mid-log phase (OD600 ~ 0.4).
-
Induction: Split culture. Add existing IPTGlcA stock to Tube A and Freshly Prepared IPTGlcA to Tube B (Final conc: 0.5 - 1.0 mM). Leave Tube C uninduced.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Assay: Lyse cells and measure GUS activity using PNPG (colorimetric) or MUG (fluorometric).
-
Validation Criteria: If Tube A activity is < 90% of Tube B, discard the stock.
Visualizing the Stability Logic
The following diagram illustrates the degradation pathways and the logic flow for handling IPTGlcA.
Figure 1: Critical Control Points in the Lifecycle of IPTGlcA Reagents.
Mechanistic Workflow: The UidR Induction Cycle
Understanding why stability matters requires visualizing the induction mechanism. If IPTGlcA degrades, the UidR repressor remains bound, silencing the gene.
Figure 2: The Mechanistic Impact of Inducer Quality on Gene Expression.
References
-
G-Biosciences. (n.d.). Isopropyl-β-D-thioglucuronic acid, sodium salt - Product Specification. Retrieved from [Link]
-
Jefferson, R. A., et al. (1986). "beta-Glucuronidase from Escherichia coli as a gene-fusion marker." Proceedings of the National Academy of Sciences, 83(22), 8447-8451. (Foundational text on GUS system induction). Retrieved from [Link]
Advanced Applications of Thioglucuronides in Molecular Biology
The following technical guide details the applications of thioglucuronides, emphasizing their role as metabolically stable analogs in gene regulation, transporter kinetics, and structural biology.
Technical Guide & Protocol Reference
Executive Summary
Thioglucuronides are S-glycosidic analogs of naturally occurring O-glucuronides, where the glycosidic oxygen is replaced by a sulfur atom. This single atomic substitution renders the bond highly resistant to hydrolysis by
For researchers and drug developers, thioglucuronides act as molecular anchors : they bind to specific biological targets (like the uidA repressor or MRP2 transporter) but refuse to be metabolized. This guide details their application in dissecting gene regulation, quantifying transporter kinetics without hydrolytic interference, and stabilizing enzyme-substrate complexes for crystallography.
Chemical Basis: The S-Glycosidic Advantage
The utility of thioglucuronides stems from the fundamental difference between the C-O and C-S bonds.
| Feature | O-Glucuronide (Natural) | S-Glucuronide (Synthetic) | Impact on Research |
| Bond Length | ~1.43 Å | ~1.82 Å | S-analog mimics the transition state or ground state but alters catalytic positioning. |
| Hydrolytic Stability | Susceptible to | Highly Resistant | Allows prolonged incubation in cellular assays without degradation. |
| Enzyme Affinity | Substrate ( | Competitive Inhibitor ( | Binds active site but blocks turnover; ideal for inhibition studies. |
| pKa of Aglycone | Variable (Phenols ~10) | Variable (Thiophenols ~6-7) | Lower pKa of thiols can enhance leaving group ability in chemical synthesis. |
Application I: Gene Regulation & The uidA System
In E. coli, the uidA gene encodes
Mechanism: Gratuitous Induction
Natural glucuronides induce GUS expression but are rapidly hydrolyzed, causing induction to cease once the substrate is consumed. Methyl-
-
Binding: It binds to the UidR repressor with high affinity.
-
Conformational Change: It causes UidR to dissociate from the operator.
-
Persistence: Because GUS cannot hydrolyze the S-linkage, the inducer concentration remains constant, maintaining constitutive expression for kinetic studies.
Visualization: uidA Regulatory Pathway
Caption: The thioglucuronide inducer binds UidR, derepressing the uidA gene. Unlike natural substrates, it is not degraded by the resulting enzyme, ensuring sustained induction.
Application II: Transporter Kinetics (MRP/OATP)
In drug development, Multidrug Resistance Proteins (MRPs, e.g., MRP2/ABCC2) actively transport glucuronide conjugates. A major experimental artifact in vesicular transport assays is the hydrolysis of O-glucuronide substrates by contaminating GUS, which leads to underestimation of transport rates.
Solution: Use 4-nitrophenyl-thio-
Protocol: Vesicular Transport Assay with Thioglucuronides
Objective: Determine
Materials:
-
Inverted membrane vesicles (overexpressing MRP2).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM sucrose, 10 mM MgCl
. -
Substrate: 4-nitrophenyl-thio-
-D-glucuronide (0.1 – 100 M). -
ATP Mix: 4 mM ATP (or AMP as negative control).
Step-by-Step Workflow:
-
Preparation: Thaw vesicles rapidly at 37°C; keep on ice.
-
Incubation:
-
Mix 20
L vesicles (50 g protein) with 30 L Reaction Buffer containing the thioglucuronide. -
Initiate with 20
L ATP Mix (Start Time). -
Incubate at 37°C for 5–10 minutes (linear range).
-
-
Termination: Add 200
L ice-cold Stop Buffer (PBS + 0.1% BSA) to arrest transport. -
Filtration: Rapidly filter through glass fiber filters (pre-soaked in BSA) using a vacuum manifold. Wash 3x with ice-cold buffer.
-
Quantification:
-
If radiolabeled: Scintillation counting.
-
If non-labeled: Lyse vesicles (1% SDS) and analyze lysate via LC-MS/MS (Targeting the nitrophenyl-thio-glucuronide parent mass).
-
Data Analysis:
Calculate Net Transport:
Application III: Structural Biology & Synthesis
Thioglucuronides are essential for capturing "Michaelis complexes" in X-ray crystallography. Because they bind the active site of GUS but are not cleaved, they allow researchers to solve the structure of the enzyme-substrate complex.
Synthesis Protocol: Phenyl-thio- -D-glucuronide
This protocol uses Lewis acid catalysis to install the thiol.
Reaction Scheme:
Detailed Steps:
-
Activation: Dissolve 1,2,3,4-tetra-O-acetyl-
-D-glucuronic acid methyl ester (1.0 equiv) in dry CH Cl under Argon. -
Coupling: Add Thiophenol (1.5 equiv). Cool to 0°C.[1]
-
Catalysis: Dropwise add Boron trifluoride diethyl etherate (BF
OEt , 2.0 equiv). -
Reaction: Stir at Room Temp for 2–4 hours. Monitor TLC (Hexane:EtOAc) for disappearance of starting material.
-
Workup: Quench with saturated NaHCO
. Extract with CH Cl .[1] Dry organic layer over Na SO and concentrate.[1] -
Deprotection: Dissolve crude residue in MeOH. Add 1M NaOH (pH > 10) to remove acetyl groups and hydrolyze the methyl ester. Stir 1 hour.
-
Purification: Neutralize with Amberlite IR-120 (H+) resin. Filter and lyophilize to obtain the final Phenyl-thio-
-D-glucuronide.
Experimental Workflow Visualization
Caption: Chemical synthesis workflow for generating stable thioglucuronide probes from commercial precursors.
References
-
GUS Regulation & Inducers
-
Transporter Kinetics (MRP2)
-
Thioglycoside Synthesis
-
Structural Biology (GUS Inhibition)
-
General Glucuronide Properties
-
Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848. Link
-
Sources
- 1. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ≥98% (HPLC), Chromogenic β-glucuronidase substrate, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. p -Nitrophenyl-b-D-glucuronide [sigmaaldrich.com]
- 4. [Gratuitous induction of beta-glucuronidase of Escherichia coli K 12 and the double repression mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. p-Nitrophenyl-beta-glucuronide as substrate for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
Methodological & Application
How to prepare Isopropyl beta-D-thioglucuronide sodium salt stock solution
An Application Note and Protocol for the Preparation of Isopropyl β-D-thioglucuronide Sodium Salt Stock Solution
For research, scientific, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation of a stock solution of Isopropyl β-D-thioglucuronide sodium salt, a compound used in molecular biology to induce β-D-glucuronidase activity, particularly in E. coli.[1][2][3][4] This guide emphasizes the rationale behind each step to ensure the integrity and stability of the resulting solution.
Introduction to Isopropyl β-D-thioglucuronide Sodium Salt
Isopropyl β-D-thioglucuronide sodium salt (IPTGlcA · Na) is an analog of allolactose used to enhance the sensitivity of β-D-glucuronidase assays.[1][4] Its primary application lies in molecular biology as an inducer of gene expression under the control of the β-D-glucuronidase (GUS) reporter system. Understanding its chemical and physical properties is paramount for its proper handling and use in experimental settings.
Physicochemical Properties
A summary of the key properties of Isopropyl β-D-thioglucuronide sodium salt is provided in the table below. This information is crucial for accurate calculations and safe handling.
| Property | Value | Source(s) |
| Synonyms | IPTGlcA · Na, Isopropyl β-D-thioglucuronic acid sodium salt | [2] |
| CAS Number | 208589-93-9 | [2] |
| Molecular Formula | C₉H₁₅O₆SNa | [2] |
| Molecular Weight | 274.27 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | |
| Storage of Powder | -20°C, in a dry place, protected from light | [1][2][3] |
| Hygroscopic | Yes | [2][3] |
Rationale for Protocol Design
The protocol outlined below is designed to ensure the preparation of a sterile, stable, and accurately concentrated stock solution of Isopropyl β-D-thioglucuronide sodium salt. Key considerations in the design of this protocol include:
-
Solvent Choice : Water is the recommended solvent for Isopropyl β-D-thioglucuronide sodium salt. The use of high-purity, sterile water (e.g., molecular biology grade, Type I ultrapure) is essential to prevent contamination and the introduction of nucleases or other enzymes that could degrade the compound or interfere with downstream applications.[1][4]
-
Hygroscopic Nature : The compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Therefore, it is crucial to handle the powder quickly and in a low-humidity environment to ensure accurate weighing. The container should be tightly sealed and stored in a desiccator if possible.
-
Sterilization : As this reagent is typically used in cell culture and other sterile molecular biology applications, the stock solution must be sterilized. Filtration through a 0.22 µm filter is the preferred method, as autoclaving could potentially degrade the compound.
-
Storage : The powder form is stored at -20°C.[1][3] To maintain the stability of the stock solution, it should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound over time. Protecting the solution from light is also recommended.[3]
Experimental Protocol: Preparation of a 0.5 M Stock Solution
This protocol provides a step-by-step guide for preparing a 0.5 M stock solution of Isopropyl β-D-thioglucuronide sodium salt.
Materials and Equipment
-
Isopropyl β-D-thioglucuronide sodium salt (powder)
-
Molecular biology grade water (nuclease-free)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Sterile syringe (10-20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (1.5 mL) for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Step-by-Step Procedure
-
Pre-warming the Reagent : Allow the container of Isopropyl β-D-thioglucuronide sodium salt powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder.
-
Calculation : To prepare 10 mL of a 0.5 M stock solution, calculate the required mass of the compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.5 mol/L x 0.010 L x 274.27 g/mol = 1.371 g
-
-
Weighing : On an analytical balance, carefully weigh out 1.371 g of Isopropyl β-D-thioglucuronide sodium salt. Perform this step quickly to minimize moisture absorption.
-
Dissolving : Transfer the weighed powder to a sterile 50 mL conical tube. Add 8 mL of molecular biology grade water to the tube.
-
Mixing : Tightly cap the tube and vortex until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Volume Adjustment : Once fully dissolved, add molecular biology grade water to bring the final volume to 10 mL.
-
Sterile Filtration :
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile 15 mL conical tube. This step removes any potential microbial contamination.
-
-
Aliquoting and Storage :
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the name of the compound, concentration (0.5 M), and the date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the Isopropyl β-D-thioglucuronide sodium salt stock solution.
Caption: Workflow for preparing a sterile 0.5 M stock solution.
Quality Control and Best Practices
-
Accurate Weighing : Given the hygroscopic nature of the compound, ensure the analytical balance is calibrated and perform the weighing step efficiently.
-
Complete Dissolution : Visually inspect the solution to confirm that all the powder has dissolved before proceeding to sterile filtration.
-
Aseptic Technique : Maintain sterile conditions throughout the procedure to prevent contamination of the stock solution.
-
Record Keeping : Maintain a detailed record of the preparation, including the lot number of the compound, the date of preparation, and the calculated concentration.
-
Avoid Repeated Freeze-Thaw Cycles : Use a fresh aliquot for each experiment to ensure the stability and efficacy of the inducer.
By following this detailed protocol and adhering to good laboratory practices, researchers can confidently prepare a high-quality stock solution of Isopropyl β-D-thioglucuronide sodium salt for their experimental needs.
References
-
G-Biosciences. Safety Data Sheet Isopropyl-beta-D- thioglucuronic acid, sodium salt. [Link]
-
G-Biosciences. Isopropyl-β-D-thioglucuronic acid, sodium salt. [Link]
-
Cepham Life Sciences. Isopropyl-beta-D-thioglucuronic acid, sodium salt. [Link]
-
ZellBio GmbH. Isopropyl-β-D-thioglucuronic acid, sodium salt. [Link]
Sources
Using Isopropyl beta-D-thioglucuronide in microbiological culture media
Advanced Application Note: Utilization of Isopropyl -D-thioglucuronide (IPTGlcA) in Microbiological Culture Media
Executive Summary
The accurate detection and quantification of Escherichia coli and the use of the uidA (GUS) reporter system are foundational to modern microbiology. While chromogenic substrates like X-Gluc and fluorogenic substrates like MUG are standard for detection, their efficacy relies on the expression level of the
Isopropyl
Mechanistic Grounding: The uid Operon and Gratuitous Induction
To use IPTGlcA effectively, one must understand the regulatory circuit it manipulates. The uidA gene in E. coli encodes
Regulatory Pathway
-
Repression: In the absence of glucuronides, the UidR repressor binds to the operator region of the uid operon, blocking transcription.
-
Induction: When a glucuronide enters the cell, it binds to UidR, causing a conformational change that releases the repressor from the DNA.
-
The "Thio" Advantage:
-
Natural Inducers (e.g., Glucuronate): Induce the system but are rapidly metabolized by the cell, causing induction levels to fluctuate or drop.
-
Hydrolyzable Synthetic Inducers (e.g., Methyl-
-D-glucuronide): Can be hydrolyzed by the induced GUS enzyme, eventually depleting the inducer. -
IPTGlcA (Gratuitous Inducer): Binds UidR with high affinity but cannot be cleaved by GUS. It accumulates intracellularly, locking the system in a "permanently ON" state.
-
Pathway Visualization
Figure 1: Mechanism of Action. IPTGlcA binds the UidR repressor, allowing uidA transcription. Crucially, the resulting GUS enzyme cannot degrade IPTGlcA, creating a positive feedback loop for maximum expression.
Applications & Comparative Analysis
Primary Applications
-
High-Sensitivity Coliform Media: In water and food safety testing, some E. coli strains exhibit weak GUS activity (false negatives). Adding IPTGlcA boosts expression, ensuring these strains turn the expected color (e.g., blue with X-Gluc) faster and more intensely.
-
GUS Reporter Assays: When using uidA as a reporter gene in plant or bacterial systems, IPTGlcA provides a stable induction baseline for quantitative assays.
-
Differentiation: Helps distinguish E. coli (GUS+) from other coliforms (typically GUS-) with higher specificity than lactose-based induction.
Comparison of Inducers
| Feature | Methyl- | Isopropyl | Natural Glucuronides |
| Type | Hydrolyzable Inducer | Gratuitous (Non-hydrolyzable) Inducer | Metabolic Substrate |
| Stability | Moderate (Slowly hydrolyzed by GUS) | High (Resistant to GUS) | Low (Rapidly metabolized) |
| Induction Profile | Transient / Decreasing over time | Sustained / Constant | Transient |
| Typical Conc. | 0.1 g/L (~0.5 mM) | 0.01 - 0.1 g/L (50 µM - 0.5 mM) | Variable |
| Cost | Low | High | Low |
| Best Use | General Media | High-Sensitivity / Critical Assays | Metabolic Studies |
Experimental Protocols
Protocol A: Preparation of IPTGlcA Stock Solution
Pre-requisite: Use high-purity Isopropyl
-
Weighing: Weigh 27.4 mg of IPTGlcA sodium salt (MW ≈ 274.27 g/mol ).[1]
-
Dissolution: Dissolve in 1.0 mL of sterile, deionized water (Milli-Q grade). This yields a 100 mM stock solution.
-
Sterilization: Filter sterilize through a 0.22 µm PES or PVDF syringe filter. Do not autoclave the stock solution.
-
Storage: Aliquot into small volumes (e.g., 100 µL) and store at -20°C . Protect from light. Stable for 6-12 months.
Protocol B: Formulation of High-Sensitivity Chromogenic Agar
Objective: Create an agar plate that detects E. coli via GUS activity using X-Gluc as the substrate and IPTGlcA as the enhancer.
Materials:
-
Base Agar (e.g., Tryptone Bile X-glucuronide or LB Agar)
-
X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)
-
IPTGlcA Stock (100 mM)
Step-by-Step Procedure:
-
Base Preparation: Prepare 100 mL of LB Agar or standard coliform agar base. Autoclave at 121°C for 15 minutes.
-
Cooling: Allow the agar to cool to 50°C in a water bath. Critical: Adding inducers to boiling agar may degrade them.
-
Substrate Addition: Add X-Gluc to a final concentration of 50-100 µg/mL.
-
Inducer Addition (IPTGlcA):
-
Add 50 µL of the 100 mM IPTGlcA stock to the 100 mL media.
-
Final Concentration: 50 µM (approx. 13.7 mg/L).
-
Note: The effective range is 10 µM – 500 µM. Start with 50 µM for optimization.
-
-
Mixing: Swirl gently to mix without creating air bubbles.
-
Pouring: Pour into sterile Petri dishes (approx. 20-25 mL per plate). Allow to solidify.
-
QC Check: Inoculate with a positive control (E. coli ATCC 25922) and a negative control (Salmonella or Pseudomonas). Incubate at 37°C for 18-24 hours.
-
Result:E. coli colonies should appear deep blue. The presence of IPTGlcA should reduce the time-to-detection compared to plates without it.
-
Protocol C: Optimization Workflow (Titration)
If background signal is too high or induction is insufficient, perform a titration matrix.
Figure 2: Optimization Workflow. A step-by-step titration strategy to determine the optimal IPTGlcA concentration for specific bacterial strains and media formulations.
Troubleshooting & Critical Considerations
-
Solubility: IPTGlcA sodium salt is highly soluble in water. If using the free acid form, pH adjustment may be required.
-
Hygroscopic Nature: The powder is hygroscopic. Store the container with desiccant and equilibrate to room temperature before opening to prevent clumping and hydrolysis.
-
Background Signal: High concentrations (>1 mM) may induce GUS in non-target organisms with latent uidA genes or cause "blue haze" background. Maintain the lowest effective concentration (typically <100 µM).
-
Sterility: Always filter-sterilize the stock. Do not autoclave.
References
-
G-Biosciences. Isopropyl-beta-D-thioglucuronic acid, sodium salt (IPTGlcA) Product Data Sheet. Retrieved from [Link]
- Jefferson, R. A., et al. (1986). "Beta-glucuronidase from Escherichia coli as a gene-fusion marker". Proceedings of the National Academy of Sciences, 83(22), 8447-8451.
- Manafi, M. (2000). "New developments in chromogenic and fluorogenic culture media". International Journal of Food Microbiology, 60(2-3), 205-218.
-
Cepham Life Sciences. Isopropyl-beta-D-thioglucuronic acid, sodium salt Technical Specifications. Retrieved from [Link]
-
Sumit Biosciences. Diagnostic Tools: Detection of Escherichia coli by nutrient agar. Retrieved from [Link]
Methods for screening recombinant proteins using thioglucuronide induction
Application Notes & Protocols
Topic: High-Fidelity Screening of Recombinant Proteins Using Thioglucuronide-Based Induction
Abstract
The production of recombinant proteins in Escherichia coli is a cornerstone of modern biotechnology. The most robust and widely adopted platforms for this purpose utilize inducible expression systems, which allow for the separation of biomass accumulation from target protein production. The lac operon system, controlled by thioglucuronide inducers like Isopropyl β-D-1-thiogalactopyranoside (IPTG), remains a gold standard for its tight regulation and high-yield potential.[1][2] This guide provides a deep dive into the molecular mechanics of thioglucuronide induction and presents a strategic framework with detailed protocols for screening and optimizing the expression of recombinant proteins. We emphasize the causality behind experimental choices, enabling researchers to move beyond rote execution and towards intelligent optimization.
The Scientific Foundation: Mechanism of Thioglucuronide Induction
Successful protein expression is not merely about transcription and translation; it is about controlled, timely, and efficient production of a correctly folded, soluble protein. The lac operon system, originally discovered in E. coli as a mechanism for lactose metabolism, has been ingeniously adapted for this purpose.[3][4][5]
At the heart of this system is the lac repressor protein (LacI) , a molecular switch encoded by the lacI gene.[6] In its active, tetrameric form, LacI binds with high affinity to a specific DNA sequence known as the operator (lacO) .[7] This operator sequence is strategically placed within the promoter region of the expression vector, physically blocking RNA polymerase from initiating transcription of the downstream gene of interest.[6] This repressive state ensures that basal expression of the target protein is minimal, which is critical if the protein is toxic to the host cell.[8]
Induction is the process of flipping this switch to "ON". Thioglucuronides, such as the synthetic analog IPTG , function as potent inducers.[6] Unlike the natural inducer allolactose, IPTG is not metabolized by E. coli, meaning its concentration remains constant throughout the induction period.[6][9] This stability provides consistent and reproducible induction kinetics. When introduced into the cell, IPTG binds directly to the LacI repressor, triggering an allosteric conformational change that dramatically reduces LacI's affinity for the operator DNA.[6][7] The repressor detaches, clearing the path for RNA polymerase to bind to the promoter and begin robust transcription of the target gene, leading to protein production.
Strategic Guide to Expression Screening
The goal of a screening experiment is to efficiently identify conditions that maximize the yield of soluble, correctly folded protein. This requires a multi-faceted approach that considers the expression vector, host strain, and induction parameters.
Pillar 1: Vector and Host System Synergy
The choice of vector and host is the foundation of your experiment. For high-level expression, the pET system is an industry standard.[1] These vectors place the gene of interest under the control of a powerful T7 promoter , which is exclusively recognized by T7 RNA polymerase, not the host's native polymerase.[2] The host strain, typically BL21(DE3) , is a lysogen that carries the gene for T7 RNA polymerase integrated into its chromosome. Crucially, this T7 polymerase gene is itself under the control of a lac operator (lacUV5 promoter).[2]
This creates a powerful two-tiered control system:
-
You add IPTG, which derepresses the lacUV5 promoter.
-
The host cell produces T7 RNA polymerase.
-
The T7 RNA polymerase then transcribes your target gene from the T7 promoter on the plasmid at a very high rate.
For challenging proteins, consider specialized host strains. For instance, Rosetta™ strains contain a supplementary plasmid that encodes tRNAs for codons rarely used in E. coli, which can prevent translational stalling.[8][10]
Pillar 2: Optimizing Induction Parameters
No single set of induction conditions is optimal for all proteins. The interplay between inducer concentration, temperature, and time dictates the final yield and solubility. A matrix-based screening approach is therefore essential.
| Parameter | Range | Rationale & Causality |
| Inducer (IPTG) Conc. | 0.1 mM - 1.0 mM | Why vary it? The rate of transcription directly impacts the protein production burden on the cell. High concentrations (0.5-1.0 mM) lead to rapid, high-level expression, which can be ideal for robust proteins but may overwhelm the cellular folding machinery for others, leading to aggregation into insoluble inclusion bodies.[11][12] Low concentrations (0.1-0.25 mM) reduce the transcriptional rate, giving the cell more time to correctly fold the nascent polypeptide chains, often increasing the proportion of soluble protein.[12] |
| Temperature | 16°C - 37°C | Why vary it? Temperature affects all metabolic processes, including transcription, translation, and cell division.[13] High temperatures (30-37°C) promote rapid cell growth and high protein yield but can also accelerate protein aggregation.[14][15] Low temperatures (16-25°C) slow down all cellular processes. This reduced rate of protein synthesis often enhances proper folding and dramatically increases the solubility of aggregation-prone proteins.[13][14] |
| Induction Duration | 3 hours - Overnight | Why vary it? This parameter is dependent on the temperature and the stability of the target protein. For high-temperature inductions (37°C), a short duration (3-5 hours) is typical, as cell viability can decrease and proteolysis can increase over longer periods. For low-temperature inductions (16-20°C), an overnight (16-18 hours) incubation is common to allow sufficient protein to accumulate.[16][17] |
Pillar 3: The Screening Workflow
A systematic workflow ensures that results are reproducible and easily comparable. The process moves from parallel small-scale cultures to analytical evaluation, allowing for the rapid identification of promising candidates for large-scale production.
Detailed Experimental Protocols
These protocols are designed for a standard screening experiment in a 24-well deep-well block or in 50 mL conical tubes, allowing for parallel processing of multiple conditions.
Protocol 1: Small-Scale Expression Screening
-
Starter Culture: Inoculate a single, fresh colony from your transformation plate into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
-
Sub-culturing: The next morning, inoculate 5 mL of fresh LB + antibiotic in each well of a 24-deep-well plate (or in separate tubes) with the overnight culture at a 1:100 dilution.
-
Growth to Mid-Log Phase: Incubate the cultures at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD600) every hour. The target OD600 is between 0.5 and 0.8, indicating the cells are in the exponential growth phase and are metabolically active for protein production.[18]
-
Pre-Induction Sample (Control): Once the target OD600 is reached, remove a 500 µL aliquot from one of the cultures. Centrifuge at >12,000 x g for 1 minute, discard the supernatant, and freeze the cell pellet at -20°C. This is your "uninduced" control.
-
Induction: Add the appropriate volume of a sterile IPTG stock solution (e.g., 1 M) to each culture to achieve the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Post-Induction Incubation: Immediately transfer the cultures to incubators set at the desired screening temperatures (e.g., 37°C, 30°C, 20°C). Incubate with shaking for the chosen duration (e.g., 4 hours for 37°C, overnight for 20°C).
-
Harvesting: After incubation, transfer 1 mL from each culture to a labeled microfuge tube. Measure the final OD600 of each culture to normalize for cell density later. Pellet the cells by centrifugation at >12,000 x g for 2 minutes. Carefully discard the supernatant.
-
Cell Lysis: Resuspend each cell pellet in 100 µL of a suitable lysis buffer (e.g., B-PER™ or a Tris buffer with lysozyme and DNase I). The volume can be normalized based on the final OD600 to ensure equal cell mass is analyzed. Incubate according to the lysis buffer manufacturer's instructions.
-
Fractionation: Centrifuge the lysates at maximum speed (>14,000 x g) for 10 minutes at 4°C. This will separate the soluble proteins (supernatant) from the insoluble proteins and cell debris (pellet).
-
Sample Collection: Carefully transfer the supernatant (the soluble fraction ) to a new, clean tube. Resuspend the pellet in 100 µL of the same lysis buffer; this is your insoluble fraction . Store all samples at -20°C until analysis.
Protocol 2: Analysis by SDS-PAGE
-
Sample Preparation: For each condition, prepare three samples for analysis: the uninduced control pellet, the soluble fraction, and the insoluble fraction. To 20 µL of each sample, add 5 µL of 4X SDS-PAGE loading buffer containing a reducing agent like β-mercaptoethanol or DTT.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[19]
-
Gel Electrophoresis: Load 10-15 µL of each prepared sample onto a polyacrylamide gel (e.g., 4-20% gradient gel). Also, load a molecular weight marker to determine the size of the expressed protein. Run the gel according to the manufacturer's specifications.
-
Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue. A band of increasing intensity corresponding to the molecular weight of your target protein should appear in the induced samples compared to the uninduced control.
-
Interpretation:
-
Expression Level: Compare the intensity of the target protein band across different induction conditions in the total cell lysate (a mix of soluble and insoluble fractions).
-
Solubility: Compare the intensity of the target band between the soluble and insoluble fraction lanes for each condition. The optimal condition is the one that yields the most intense band in the soluble fraction with the least amount in the insoluble fraction.
-
Trustworthiness: The Principle of Self-Validating Protocols
The integrity of scientific research hinges on robust and reproducible methodologies. The protocols described herein are designed as self-validating systems through the mandatory inclusion of internal controls.
-
The Uninduced Control: This sample is the ultimate baseline. It reveals the basal or "leaky" expression level of the target protein from the expression system.[20] A strong band appearing in the induced lanes that is absent in the uninduced lane unequivocally validates that protein expression is a direct result of thioglucuronide induction.
-
Soluble and Insoluble Fractionation: This is not merely a preparatory step; it is a direct analytical outcome. By physically separating the two fractions and visualizing them on a gel, the protocol provides an unambiguous, qualitative assessment of protein solubility.[12] This immediate feedback loop allows researchers to confirm the success of their optimization strategy without requiring more complex downstream functional assays at the screening stage.
-
Time-Point Sampling: For fine-tuning, taking samples at various times post-induction (e.g., 1, 2, 4, and 6 hours) provides a kinetic view of protein accumulation and potential degradation, allowing for the precise determination of the optimal harvest time.[18]
References
-
Strategies to Optimize Protein Expression in E. coli - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Optimizing protein expression in E. coli: key strategies. (2024, November 1). Genosphere Biotechnologies. [Link]
-
Gopal, G. J., & Kumar, A. (2013). Recombinant protein expression optimization in Escherichia coli: A review. ARCC Journals. [Link]
-
Tips For Optimizing Recombinant Protein Expression in E. Coli. (2023, October 31). Biomatik. [Link]
-
Video: Inducible Operons: lac Operon. (2025, June 3). JoVE. [Link]
-
Lac operon (video). (n.d.). Khan Academy. [Link]
-
How To Increase Protein Expression in E.coli. (2023, May 11). Bon Opus Biosciences. [Link]
-
Lac operon- Definition, structure, Inducers, diagram. (2022, September 2). Microbe Notes. [Link]
-
The lac operon (article). (n.d.). Khan Academy. [Link]
-
Screening and selection of recombinants. (n.d.). Slideshare. [Link]
-
METHODS FOR SELECTION AND SCREENING OF RECOMBINANT TRANSFORMANTS. (n.d.). SlidePlayer. [Link]
-
Techniques for Screening and Selecting Recombinant Clones. (2025, April 18). Food Safety Institute. [Link]
-
High-throughput screening of soluble recombinant proteins - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. danieleteti.com. [Link]
-
DOT (graph description language). (n.d.). Wikipedia. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
DOT Language. (2024, September 28). Graphviz. [Link]
-
Thejesh GN. (2021, June 28). Drawings as Code – DOT and Graphviz. thejeshgn.com. [Link]
-
IPTG Induction Protocol. (n.d.). Biologicscorp. [Link]
-
The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms - PMC. (2020, January 16). National Institutes of Health. [Link]
-
How to Induce Protein Expression in E. coli Using IPTG. (2025, May 9). Patsnap Synapse. [Link]
-
IPTG Expression Principles. (n.d.). Biologicscorp. [Link]
-
An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli - PMC. (n.d.). National Institutes of Health. [Link]
-
From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (n.d.). arXiv.org. [Link]
-
Protocols - Recombinant Antibody Network. (n.d.). recombinant-antibody-network.org. [Link]
- More stable analog of isopropylthiogalactoside for induction of protein expression. (n.d.).
-
Online Laboratory Protocols. (n.d.). NC State University Libraries. [Link]
-
Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro - PMC. (n.d.). National Institutes of Health. [Link]
-
Doyle, S. A. (n.d.). Screening for the expression of soluble recombinant protein in E. coli. eScholarship.org. [Link]
-
Protocol: Induction of Protein Expression via IPTG. (n.d.). iGEM. [Link]
-
Current Protocols in Molecular Biology. (n.d.). Wiley. [Link]
-
Protocols | Molecular Biology. (n.d.). Lumen Learning. [Link]
-
Induction of T7 Promoter at Higher Temperatures May Be Counterproductive - PMC. (n.d.). National Institutes of Health. [Link]
-
Mastering IPTG Induction for Enhanced Bacterial Protein Expression. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- High density growth of T7 expression strains with auto-induction option. (n.d.).
-
Studier, F. W. (n.d.). Protein production by auto-induction in high-density shaking cultures. OneSearch. [Link]
Sources
- 1. The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7704722B2 - High density growth of T7 expression strains with auto-induction option - Google Patents [patents.google.com]
- 3. Video: Inducible Operons: lac Operon [jove.com]
- 4. Khan Academy [khanacademy.org]
- 5. Khan Academy [khanacademy.org]
- 6. IPTG Expression Principles - Biologicscorp [biologicscorp.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. bonopusbio.com [bonopusbio.com]
- 11. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 12. goldbio.com [goldbio.com]
- 13. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 14. biomatik.com [biomatik.com]
- 15. Induction of T7 Promoter at Higher Temperatures May Be Counterproductive - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols - Recombinant Antibody Network [recombinant-antibodies.org]
- 17. US20040224390A1 - More stable analog of isopropylthiogalactoside for induction of protein expression - Google Patents [patents.google.com]
- 18. static.igem.org [static.igem.org]
- 19. An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
Isopropyl beta-D-thioglucuronide sodium salt solubility in water vs buffers
Application Note: Solubility and Handling of Isopropyl -D-thioglucuronide Sodium Salt (IPTGlcA·Na)
1Part 1: Executive Summary & Scientific Rationale
Isopropyl
This guide addresses a critical, often overlooked parameter in assay design: the solvent environment . While IPTGlcA·Na is highly hydrophilic, the choice between Type I Water and Physiological Buffers (e.g., PBS, Tris) for stock preparation fundamentally alters the compound's stability, freeze-thaw resilience, and ionic interaction profile.
The Chemical Basis of Solubility
The high solubility of IPTGlcA·Na is driven by two structural features:
-
The Sodium Carboxylate Moiety: At physiological pH, the glucuronic acid group is deprotonated (
), forming a strong ionic dipole with water. -
The Thioglycosidic Linkage: While the isopropyl group is hydrophobic, the sugar ring's multiple hydroxyl groups dominate the solvation shell, creating a "water-structure breaking" effect that prevents aggregation.
Key Insight: While buffers like PBS maintain pH, they introduce counter-ions (
Part 2: Solubility Profile (Water vs. Buffers)
The following data summarizes the solubility behavior of IPTGlcA·Na. Note that "Soluble" implies a clear, precipitate-free solution at the specified concentration.
| Solvent System | Max Recommended Stock Conc. | Solubility Mechanism | Usage Recommendation |
| Type I Ultrapure Water | 100 mM (~27.4 mg/mL) | Ionic solvation & H-bonding | Preferred. Best for master stocks ( |
| PBS (pH 7.4) | 50 mM (~13.7 mg/mL) | Ionic solvation (limited by ionic strength) | Working Solution Only. Avoid for freezing stocks due to salt crystallization. |
| Tris-HCl (pH 8.0) | 50 mM (~13.7 mg/mL) | Ionic solvation | Acceptable. Useful if the assay is extremely pH-sensitive. |
| Ethanol/DMSO | < 10 mM | Poor (Salt form is insoluble in organics) | Avoid. The sodium salt precipitates in organic solvents. |
Comparative Analysis Diagram
The diagram below illustrates the dissociation and potential interferences in different solvent environments.
Caption: Solubility dynamics of IPTGlcA·Na. Water is preferred for stocks to prevent ionic interference during freezing.
Part 3: Detailed Protocols
Protocol A: Preparation of 100 mM Master Stock (10 mL)
Objective: Create a stable, sterile
Materials:
-
Type I Ultrapure Water (18.2 M
-cm) -
0.22
m Syringe Filter (PES or PVDF) -
Sterile 1.5 mL microcentrifuge tubes (Amber/Opaque preferred)
Step-by-Step:
-
Weighing: Accurately weigh 274.3 mg of IPTGlcA·Na powder.[4][5]
-
Note: The powder is hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Dissolution: Add the powder to a sterile tube containing 8.0 mL of Type I Water.
-
Technique: Vortex gently until fully dissolved.[6] Do not heat.
-
-
Volume Adjustment: Adjust the final volume to 10.0 mL with Type I Water.
-
Sterilization: Pass the solution through a 0.22
m syringe filter into a sterile collection tube.-
Critical:Do NOT autoclave IPTGlcA solutions. The thio-ether bond is heat-stable, but the glucuronic acid moiety can degrade or caramelize at high temperatures (
C).
-
-
Aliquoting: Dispense 1 mL aliquots into sterile microcentrifuge tubes.
-
Storage: Store at -20°C . Stable for >1 year. Avoid repeated freeze-thaw cycles (limit to 3 cycles).
Protocol B: Working Solution for GUS Induction
Objective: Induce
Step-by-Step:
-
Thaw: Thaw one 1 mL aliquot of 100 mM Master Stock on ice.
-
Dilution: Add stock to the culture media (LB, SOB, or M9) at a ratio of 1:100 to 1:1000 .
-
Standard Induction: 1 mM final concentration (1:100 dilution).
-
Sensitive Assays: 0.1 mM final concentration (1:1000 dilution).
-
-
Timing: Add at the mid-log phase (
).
Part 4: Troubleshooting & Stability
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Stock | Calcium/Magnesium precipitation | Use Type I water (free of |
| Yellowing of Solution | Oxidation or Photo-degradation | IPTGlcA is light-sensitive. Store in amber tubes or wrap in foil. Discard yellowed stocks. |
| Low Induction Efficiency | Hydrolysis of Stock | Check pH of the stock. If acidic (< pH 5), the compound may degrade. Ensure water pH is ~6-7. |
Part 5: References
-
PubChem. (n.d.). Isopropyl beta-D-thiogalactopyranoside (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Isopropyl-β-D-Thioglucuronic Acid | Sodium Salt Na [gbiosciences.com]
- 3. zellbio.eu [zellbio.eu]
- 4. spectraservices.com [spectraservices.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. Isopropyl-beta-D-thioglucuronic acid, sodium salt – Cepham Life Sciences [cephamlsi.com]
- 7. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]
Sterilization methods for Isopropyl beta-D-thioglucuronide solutions
Application Note: Sterilization and Handling of Isopropyl
Executive Summary & Chemical Distinction
This guide addresses the sterilization requirements for Isopropyl
While often confused due to nomenclature similarities, these are distinct biochemical reagents with specific applications. However, they share a critical physicochemical property: thermal instability of the thio-glycosidic bond . Consequently, the industry-standard protocol for both is Filtration , not autoclaving.
| Feature | IPTG (Standard Inducer) | Isopropyl |
| CAS Number | 367-93-1 | 208589-93-9 |
| Target Enzyme | ||
| Function | Inducer of lac operon | Inducer/Ligand for GUS assays |
| Sterilization | 0.22 µm Filtration | 0.22 µm Filtration |
| Heat Stability | Labile (Degrades >50°C) | Labile (Risk of hydrolysis/oxidation) |
Scientific Rationale: Why Filtration is Non-Negotiable
The Thermodynamics of Degradation
Both IPTG and IPTGlcUA contain a sulfur atom linking the isopropyl group to the sugar ring. While the C-S bond is generally resistant to enzymatic hydrolysis (allowing sustained induction), it is susceptible to thermal oxidation and acid-catalyzed hydrolysis at high temperatures (121°C) and pressures (15 psi) found in autoclaves.
-
Autoclaving Risks:
-
Hydrolysis: Breakdown into galactose/glucuronic acid and isopropyl mercaptan (volatile, foul-smelling sulfur compound).
-
pH Drift: High-temperature hydrolysis can lower the pH of the solution, further accelerating degradation.
-
Induction Failure: Degraded IPTG fails to bind the lac repressor (LacI) effectively, leading to inconsistent protein expression or "leaky" phenotypes.
-
The "Autoclavable" Myth
Some anecdotal sources suggest IPTG can be autoclaved. While 50-70% of the molecule may survive a fast autoclave cycle, the resulting breakdown products can inhibit cell growth or interfere with downstream assays. For reproducible drug development and quantitative research, filtration is the only acceptable method.
Detailed Protocol: Preparation and Sterilization
Reagents & Equipment
-
Solute: Isopropyl
-D-thiogalactoside (IPTG) OR Isopropyl -D-thioglucuronide (IPTGlcUA). -
Solvent: Molecular Biology Grade Water (Endotoxin-free, DNase/RNase-free).
-
Filtration: 0.22 µm Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filter. Avoid Nylon filters if protein binding is a concern for mixed solutions, though acceptable for pure small molecules.
-
Storage: Sterile 1.5 mL or 15 mL polypropylene tubes (Amber preferred or wrapped in foil).
Step-by-Step Workflow
Step 1: Calculation & Weighing
-
IPTG Standard Stock: 1 M (Molar) or 100 mM.
-
MW of IPTG: 238.3 g/mol .
-
For 10 mL of 1 M solution: Weigh 2.38 g .
-
-
IPTGlcUA Standard Stock: Typically 100 mM (due to higher cost and specific application).
Step 2: Dissolution
-
Add the weighed powder to a sterile beaker or tube.
-
Add 80% of the final volume of Molecular Biology Grade Water.
-
Vortex or stir via magnetic bar until completely dissolved.
-
Note: IPTG is highly soluble; if the solution remains cloudy, check the pH or purity.
-
-
Adjust volume to the final target (e.g., 10 mL) with water.
Step 3: Sterilization (The Critical Control Point)
-
Draw the solution into a sterile syringe (Luer-lock preferred).
-
Attach the 0.22 µm PES filter .
-
Apply steady pressure to filter the solution into the sterile storage tubes.
-
Caution: Do not force liquid too quickly; high pressure can rupture the membrane.
-
Step 4: Aliquoting & Storage
-
Divide the stock into small aliquots (e.g., 1 mL) to prevent freeze-thaw damage.
-
Labeling: Compound Name, Concentration, Date, and "Filter Sterile".
-
Storage: Store at -20°C .
-
Shelf Life: 1 year at -20°C.
-
Liquid State: Stable for 1 month at 4°C (working stock).
-
Visual Workflow & Decision Logic
The following diagram illustrates the critical decision path for handling thio-glycosides to ensure experimental integrity.
Caption: Decision matrix for thio-glycoside sterilization highlighting the risks of thermal processing.
Quality Control & Troubleshooting
| Issue | Possible Cause | Solution |
| Yellowing of Solution | Oxidation or Photo-degradation | Discard. Store new aliquots in amber tubes or wrapped in foil. |
| Precipitate after Thawing | Concentration too high or "Salting out" | Warm to 37°C briefly and vortex. If insoluble, discard. |
| Failed Induction (Bacteria) | Degraded IPTG (Autoclaved?) | Verify sterilization method. Prepare fresh stock using filtration. |
| Inconsistent GUS Assay | Hydrolyzed IPTGlcUA | Ensure stock was not heat-treated. Check pH of buffer. |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 656894, IPTG. Retrieved from [Link]
-
G-Biosciences. (n.d.). Isopropyl-beta-D-thioglucuronic acid, sodium salt Product Sheet. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Solving solubility issues with Isopropyl beta-D-thioglucuronide sodium salt
Technical Support Center: Isopropyl
Executive Summary & Compound Identification
Warning: Chemical Identity Check
Before proceeding, confirm you are working with Isopropyl
-
Target Enzyme:
-Glucuronidase (GUS) -
Common Confusion: Do NOT confuse this with IPTG (Isopropyl
-D-1-thiogalactopyranoside), which targets -Galactosidase (LacZ). They are distinct chemicals with different solubility profiles and biological targets.
This guide addresses the specific solubility challenges of the sodium salt form of the thioglucuronide, primarily focusing on its hygroscopic nature and ionic behavior in solution.
Diagnostic Matrix: Why is it not dissolving?
Use this table to quickly identify the root cause of your solubility issue.
| Symptom | Probable Cause | The Mechanism (Why?) | Immediate Fix |
| Cloudy precipitate in Ethanol/Acetone | "Salting Out" | Sodium salts are highly polar. They are insoluble in non-polar or semi-polar organic solvents due to the high lattice energy of the salt crystal versus the weak solvation power of the organic solvent. | Switch to Water. If organic solvent is required, predissolve in minimal water, then dilute (max 50% organic). |
| Precipitate in Acidic Buffer (pH < 4.0) | Protonation | The pKa of the glucuronic acid moiety is | Adjust pH. Raise the pH of your buffer to > 6.0 using NaOH before adding the compound. |
| Sticky/Clumped Powder | Hygroscopicity | The sodium salt avidly absorbs atmospheric moisture, forming a sticky hydrate. This does not affect chemical structure but makes weighing inaccurate. | Weigh by Difference. Do not try to scrape; dissolve the entire clump in a known volume of water to create a master stock. |
| Crystals appearing after freeze/thaw | Nucleation | Repeated freeze-thaw cycles induce crystal nucleation, especially in high-salt buffers (Common Ion Effect). | Heat & Vortex. Warm to 37°C and vortex. Aliquot stocks to avoid future freeze-thaws. |
Deep Dive: The Physicochemical Basis
The "Sodium Salt" Trap
Researchers often treat "salts" as universally soluble. However, Isopropyl
-
The Hydrophilic Head: The sodium carboxylate group (
) loves water. -
The Hydrophobic Tail: The isopropyl group and the thio-linkage add hydrophobic character.
-
The Consequence: In pure water, the ionic head dominates, leading to high solubility (>50 mg/mL). In organic solvents (ethanol, DMSO), the ionic head cannot be solvated, causing the crystal lattice to remain intact (precipitation).
The pKa Factor
The stability of the solution is pH-dependent.
-
High pH (> 6.0): The equilibrium shifts left. The molecule is charged and highly soluble.
-
Low pH (< 3.5): The equilibrium shifts right. The neutral acid (R-COOH) forms. Without the charge, the molecule loses its primary interaction with water and precipitates.
Validated Protocol: Preparation of Master Stock
Objective: Create a stable 100 mM Stock Solution. Reagents:
-
Isopropyl
-D-thioglucuronic acid, sodium salt (MW 274.27 g/mol )[2][3][4] -
Ultrapure Water (Type I, 18.2 M
) -
0.22
m Syringe Filter (PES or PVDF)
Step-by-Step Methodology:
-
Environmental Control:
-
Remove the vial from the freezer (-20°C) and place it in a desiccator.
-
CRITICAL: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water onto the hygroscopic powder, ruining the remaining solids.
-
-
Gravimetric Analysis (Weighing):
-
Due to hygroscopicity, do not use a spatula.
-
Tare a sterile microcentrifuge tube.
-
Tap the powder directly from the source vial into the tube.
-
Record exact weight (e.g., 27.4 mg).
-
-
Solubilization:
-
Calculate water volume:
-
Example: For 27.4 mg targeting 100 mM (0.1 M):
-
Add Ultrapure Water.[4] Do not use PBS or media yet.
-
Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
-
Sterilization & Storage:
-
Pass the solution through a 0.22
m syringe filter. -
Aliquot into small volumes (e.g., 100
L) to prevent freeze-thaw damage. -
Store at -20°C . Stable for 6–12 months.
-
Troubleshooting Logic Flow
The following diagram illustrates the decision-making process for resolving solubility issues.
Caption: Logical workflow for diagnosing IPTGlcA sodium salt solubility failures. Blue nodes indicate corrective actions; Red nodes indicate critical chemical incompatibilities.
FAQ: Frequently Asked Questions
Q: Can I autoclave the stock solution?
A: No. Thioglycosides are generally heat-stable, but the glucuronic acid moiety can undergo decarboxylation or hydrolysis under high heat and pressure (121°C). Always use filtration (0.22
Q: I need to use it in a cell culture assay. Is DMSO necessary? A: No. Unlike many organic inhibitors, this is a sodium salt. It is far more soluble in water or culture media than in DMSO. Dissolving in DMSO may actually cause precipitation if the DMSO is not hydrated. Use water or PBS.
Q: The powder turned into a sticky gum in the bottle. Is it ruined? A: It has absorbed moisture (deliquescence).[5] Chemically, it is likely still intact if stored cold. However, you can no longer weigh it accurately.
-
Fix: Dissolve the entire contents of the bottle into a known volume of water (e.g., if the bottle was 100 mg, add 10 mL water). Assume 100% recovery, filter, and use this as your master stock.
References
-
G-Biosciences. (n.d.). Isopropyl-beta-D-thioglucuronic acid, sodium salt Safety Data Sheet. Retrieved from [Link]
-
Wang, H. M., Loganathan, D., & Linhardt, R. J. (1991). Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy. Biochemical Journal, 278(Pt 3), 689–695.[6][7] Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Isopropyl-β-D-Thioglucuronic Acid | Sodium Salt Na [gbiosciences.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Induction Temperature for IPTG-based Protein Expression
Welcome to the technical support guide for optimizing Isopropyl β-D-1-thiogalactopyranoside (IPTG) induction temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your recombinant protein expression experiments. This guide is structured to address your most pressing questions and troubleshoot common issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is IPTG and how does it actually induce protein expression?
A: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a molecular mimic of allolactose, a natural metabolite of lactose.[1][2][3][4] In many common E. coli expression systems, your gene of interest is placed under the control of the lac operon. This operon is naturally silenced by a protein called the lac repressor (LacI), which binds to a specific DNA sequence called the lac operator, physically blocking RNA polymerase from transcribing the gene.[1][5]
IPTG induces expression by binding directly to the lac repressor.[2][3][4] This binding event causes a conformational change in the repressor protein, which makes it release from the operator DNA sequence.[4] With the repressor gone, the path is clear for T7 RNA polymerase to transcribe your gene, leading to the production of your target protein. A key advantage of IPTG is that it is not metabolized by E. coli, so its concentration remains constant throughout the induction period, allowing for consistent expression.[3][4]
Caption: IPTG binds the LacI repressor, freeing the operator for transcription.
Q2: Why is induction temperature such a critical parameter to optimize?
A: Temperature is one of the most impactful variables in recombinant protein expression because it directly influences the rates of transcription, translation, and protein folding.[6] The optimal temperature for E. coli growth is 37°C, which promotes rapid cell division and high rates of protein synthesis.[6] However, this "hot and fast" approach can overwhelm the cell's protein folding machinery, leading to misfolded, aggregated, and non-functional protein.[7]
Lowering the temperature slows down these cellular processes.[6][8] This reduced rate of synthesis gives the newly formed polypeptide chain more time to fold into its correct three-dimensional structure, significantly increasing the likelihood of producing soluble, active protein.[6][7][9] Therefore, optimizing the temperature is a balancing act between achieving a high yield (favored by higher temperatures) and ensuring high quality and solubility (favored by lower temperatures).
Q3: What are the "standard" induction temperatures, and how do I choose a starting point?
A: Most labs use two standard protocols as starting points for optimization.[5] The choice depends on the known properties of your protein or what you are trying to achieve.
-
High-Temperature Induction (30-37°C): This approach prioritizes yield and speed. It is often successful for robust, highly soluble proteins.[5] Induction is typically carried out for a short period (2-4 hours).[5] This method can also be used intentionally to force a protein into insoluble inclusion bodies if that is the desired outcome for purification.[5]
-
Low-Temperature Induction (16-25°C): This strategy prioritizes protein solubility and proper folding.[8] By slowing down protein synthesis, it reduces the formation of inclusion bodies.[5][9] Induction is typically performed for a longer duration (e.g., 16 hours or overnight) to compensate for the slower production rate.[8][10] This is the recommended starting point for proteins that are difficult to express, prone to aggregation, or have complex folding requirements.[5]
| Parameter | High-Temperature Protocol | Low-Temperature Protocol | Rationale |
| Temperature | 30°C to 37°C | 16°C to 25°C | Balances high yield vs. high solubility.[5] |
| Induction Time | 2-4 hours | 12-18 hours (Overnight) | Shorter time for rapid production; longer time to accumulate protein at a slower rate.[5][8] |
| Typical IPTG Conc. | 0.5 - 1.0 mM | 0.1 - 0.5 mM | Higher concentration for maximal induction; lower concentration to reduce metabolic stress.[8][11] |
| Best For | Known soluble proteins, maximizing total yield, forcing inclusion body formation. | Proteins with low solubility, complex proteins, maximizing functional protein.[5] | |
| Primary Risk | High probability of inclusion body formation, protein misfolding.[7] | Lower overall protein yield.[12] |
Table 1: Comparison of standard high-temperature and low-temperature induction protocols.
Troubleshooting Guide: Common Expression Problems
Q4: I've induced my culture, but I see very low or no expression of my target protein. What went wrong?
A: This is a common issue with several potential causes. Let's break them down.
-
Suboptimal Temperature/IPTG Concentration: The expression of your specific protein may be sensitive to induction conditions. A high concentration of IPTG at 37°C can be toxic to the cells, leading to stunted growth and poor expression.[11][13]
-
Solution: Perform a small-scale optimization experiment. Test a matrix of conditions, for example, temperatures of 37°C, 30°C, and 18°C, each with varying IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).[5][14] This will help you identify the conditions that provide the best balance of yield and cell health.
-
-
Codon Bias: The genetic code is redundant, and different organisms have preferences for which codons they use to encode a specific amino acid.[15] If your gene comes from a eukaryotic source, it may contain codons that are rare in E. coli.[16] A scarcity of the corresponding tRNA molecules can cause the ribosomes to stall or terminate translation, leading to truncated or non-existent protein.[15]
-
Solution: Analyze your gene sequence for codon usage. If it contains many rare E. coli codons, consider re-synthesizing the gene with optimized codons.[17] Alternatively, use a specialized E. coli host strain (like Rosetta™) that carries a plasmid expressing tRNAs for rare codons.
-
-
Vector or Clone Integrity: Before extensive troubleshooting, always verify your expression construct.
-
Solution: Sequence your plasmid to ensure the gene of interest is in the correct reading frame and free of mutations that could introduce premature stop codons.[13] Also, confirm you are using the correct expression host strain, such as a BL21(DE3) derivative, which is engineered to contain the T7 RNA polymerase gene required for transcription from T7 promoters.[1][18]
-
Q5: My protein expresses at a high level, but it's all insoluble in inclusion bodies. How can I increase solubility?
A: Formation of inclusion bodies is a classic sign that the rate of protein synthesis is exceeding the cell's capacity for proper protein folding.[19][20] The misfolded proteins then aggregate into dense, insoluble particles.
-
The Primary Cause: Expression Rate vs. Folding Rate: At 37°C, translation is extremely rapid. This can lead to high local concentrations of unfolded polypeptide chains that aggregate with each other before they have a chance to fold correctly.[12]
-
Solution 1: Lower the Induction Temperature. This is the most effective strategy. Reducing the temperature to between 16-25°C slows down translation, giving each protein molecule more time to fold.[6][8] This often dramatically increases the proportion of soluble protein.[7]
-
Solution 2: Reduce the Inducer Concentration. Using a lower IPTG concentration (e.g., 0.05-0.1 mM) can also reduce the rate of transcription, thereby lowering the metabolic burden on the cell and decreasing the rate of protein synthesis.[8][21]
-
Solution 3: Enhance the Chaperone System. The cell's native heat shock response upregulates molecular chaperones (like DnaK, GroEL/ES) that assist in protein folding.[22][23] While high-temperature induction can trigger this, the system is often overwhelmed. A brief heat shock (e.g., 42°C for 30 minutes) before low-temperature induction can sometimes boost the available chaperone pool to aid in folding your protein of interest.[24]
-
Caption: Lower temperatures slow translation, favoring folding over aggregation.
Q6: I see a band for my protein, but there are also many smaller bands, suggesting degradation. How can I prevent this?
A: E. coli contains endogenous proteases that can degrade foreign proteins, especially during expression and subsequent cell lysis.[25][26]
-
Reduce Protease Activity with Temperature: The activity of many proteases is temperature-dependent. Lowering the induction temperature can reduce their degradation efficiency.[12] Similarly, performing all post-harvest steps (centrifugation, lysis) at 4°C is crucial.[27]
-
Use Protease-Deficient Strains: Standard expression strains like BL21 are already deficient in the major Lon and OmpT proteases.[18] If degradation persists, consider specialized strains that are deficient in additional proteases.
-
Minimize Harvest and Lysis Time: The longer your cell pellet sits and the longer the lysis procedure takes, the more time endogenous proteases have to act on your protein. Work efficiently and add a commercial protease inhibitor cocktail to your lysis buffer immediately before use.[8]
Experimental Protocols
Protocol 1: Small-Scale Induction Temperature Optimization
This protocol allows for the efficient screening of multiple temperature and IPTG conditions to find the optimal expression parameters for your protein.
Caption: A systematic workflow for screening multiple induction conditions.
Steps:
-
Overnight Culture: Inoculate 5 mL of LB medium (with the appropriate antibiotic) with a single colony from a fresh transformation plate. Grow overnight at 37°C with shaking.
-
Subculturing: The next morning, inoculate 50 mL of fresh LB medium (with antibiotic) with 1 mL of the overnight culture.[8]
-
Growth to Mid-Log Phase: Grow the 50 mL culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[8] This ensures the cells are in the exponential growth phase and are metabolically active.
-
Aliquoting and Temperature Equilibration:
-
Aliquot 5 mL of the culture into six sterile tubes.
-
Place two tubes in a 37°C shaker, two in a 30°C shaker, and two in an 18°C shaker. Let them equilibrate for 15 minutes.
-
Keep a 1 mL "uninduced" sample from the original culture at -20°C for later analysis.
-
-
Induction: Add IPTG to the tubes to achieve your desired final concentrations (e.g., 0.1 mM and 1.0 mM for each temperature). A common stock solution is 1 M, so you would add 0.5 µL for 0.1 mM and 5 µL for 1.0 mM.[3]
-
Incubation:
-
Harvesting: After induction, measure the final OD600 of each culture. Take a 1 mL sample from each tube, centrifuge at maximum speed for 1 minute to pellet the cells, and discard the supernatant. Store the cell pellets at -20°C.
Protocol 2: Analysis of Soluble and Insoluble Protein Fractions
-
Cell Lysis: Resuspend each cell pellet from Protocol 1 in 100 µL of lysis buffer (e.g., B-PER™ or a buffer containing lysozyme and a mild detergent). Add protease inhibitors. Vortex and incubate according to the buffer manufacturer's instructions.
-
Fractionation: Centrifuge the lysates at maximum speed for 10 minutes at 4°C.
-
Carefully transfer the supernatant (this is the soluble fraction ) to a new tube.
-
The pellet contains the insoluble fraction (including inclusion bodies and cell debris).
-
-
Sample Preparation:
-
To the soluble fraction, add an equal volume of 2x SDS-PAGE loading buffer.
-
Resuspend the insoluble pellet in 100 µL of 1x SDS-PAGE loading buffer.
-
-
SDS-PAGE Analysis:
-
Boil all samples (uninduced, soluble fractions, and insoluble fractions) for 5-10 minutes.
-
Load equal volumes of each sample onto an SDS-PAGE gel.
-
Run the gel and stain with Coomassie Blue.
-
-
Interpretation: Compare the lanes. Look for a new band at the expected molecular weight of your protein in the induced samples that is absent in the uninduced sample. The optimal condition is the one that gives you the strongest band in the soluble fraction with the least amount in the insoluble fraction.
References
-
Wa, Y. (2016). What are the best ways to optimize IPTG inducible protein expression in BL21 cells? ResearchGate. Retrieved from [Link]
-
Ramirez, W., & Rao, G. (2020). Heat-Shock Response Transcriptional Program Enables High-Yield and High-Quality Recombinant Protein Production in Escherichia coli. ACS Chemical Biology. Retrieved from [Link]
-
Astral Scientific. (n.d.). IPTG: Triggers the Transcription of the Lac Operon. Astral Scientific. Retrieved from [Link]
-
Biologicscorp. (n.d.). IPTG Expression Principles. Biologicscorp. Retrieved from [Link]
-
CrystalsFirst. (n.d.). Optimizing conditions for bacterial expression of proteins. CrystalsFirst. Retrieved from [Link]
-
Yura, T., Nagai, H., & Mori, H. (1993). The heat shock response of Escherichia coli. PubMed. Retrieved from [Link]
-
Tsumoto, K., et al. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. PMC. Retrieved from [Link]
-
Kudla, G., et al. (2009). Codon influence on protein expression in E. coli correlates with mRNA levels. PMC. Retrieved from [Link]
-
Slideshare. (n.d.). Iptg induction. Slideshare. Retrieved from [Link]
-
Bitesize Bio. (2025). Optimize Bacterial Protein Expression by Considering these 4 Variables. Bitesize Bio. Retrieved from [Link]
-
LabTAG. (2021). Determining the Optimal Temperature of Protein Expression. LabTAG. Retrieved from [Link]
-
Groleau, D., et al. (2011). Escherichia coli Heat Shock Protein DnaK: Production and Consequences in Terms of Monitoring Cooking. Applied and Environmental Microbiology. Retrieved from [Link]
-
Roy, M. D., et al. (2004). Predicting Gene Expression Level from Relative Codon Usage Bias: An Application to Escherichia coli Genome. PMC. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Induce Protein Expression in E. coli Using IPTG. Patsnap Synapse. Retrieved from [Link]
-
Reddit. (2021). trouble with IPTG induction/protein expression. Reddit. Retrieved from [Link]
-
Kunze, M., et al. (2017). Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures. PMC. Retrieved from [Link]
-
53Biologics. (2022). How to increase unstable protein expression in E. coli. 53Biologics. Retrieved from [Link]
-
Lázár, G., et al. (2018). Enhancing the Translational Capacity of E. coli by Resolving the Codon Bias. ACS Synthetic Biology. Retrieved from [Link]
-
Microbiology Society. (2013). Characterization of heat-shock proteins in Escherichia coli strains under thermal stress in vitro. Microbiology Society. Retrieved from [Link]
-
Murby, M., et al. (1996). Upstream Strategies to Minimize Proteolytic Degradation upon Recombinant Production in Escherichia coli. Protein Expression and Purification. Retrieved from [Link]
-
Figshare. (2015). Optimization of IPTG concentration and induction temperature. Figshare. Retrieved from [Link]
-
Creative BioMart. (n.d.). Refolding of Inclusion Body Proteins from E. Coli. Creative BioMart. Retrieved from [Link]
-
Stoletzki, N., & Eyre-Walker, A. (2007). Synonymous Codon Usage in Escherichia coli: Selection for Translational Accuracy. Molecular Biology and Evolution. Retrieved from [Link]
-
Roncarati, D., & Scarlato, V. (2017). Regulation of heat-shock genes in bacteria: from signal sensing to gene expression output. FEMS Microbiology Reviews. Retrieved from [Link]
-
Scilit. (n.d.). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Scilit. Retrieved from [Link]
-
Cheng, Y. S. (1983). Stabilization of a degradable protein by its overexpression in Escherichia coli. PubMed. Retrieved from [Link]
-
BMB Reports. (n.d.). Proteomic analysis of heat-stable proteins in Escherichia coli. BMB Reports. Retrieved from [Link]
-
Gabelli, S. B., & Le, T. T. (2014). Explanatory chapter: troubleshooting recombinant protein expression: general. PubMed. Retrieved from [Link]
-
Valissery, P. (2020). How can I reduce cleavage of my protein during expression in E. coli? ResearchGate. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting protein expression. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of IPTG concentration (mM) and incubation temperature on.... ResearchGate. Retrieved from [Link]
-
Sánchez de Groot, N., & Ventura, S. (2006). Effect of temperature on protein quality in bacterial inclusion bodies. PubMed. Retrieved from [Link]
-
GenScript. (n.d.). Codon Usage Optimization for E.coli Expression - Guide. GenScript. Retrieved from [Link]
-
Kumar, R., et al. (2020). An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli. PMC. Retrieved from [Link]
-
Vera, A., et al. (2013). Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature. PMC. Retrieved from [Link]
-
University of California, San Diego. (n.d.). E. Coli protein expression protocol. Retrieved from [Link]
-
Caister Academic Press. (n.d.). Enhancement of the Solubility of Proteins Overexpressed in Escherichia coli by Heat Shock. Caister Academic Press. Retrieved from [Link]
-
Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology. Retrieved from [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. agscientific.com [agscientific.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. IPTG Expression Principles - Biologicscorp [biologicscorp.com]
- 5. goldbio.com [goldbio.com]
- 6. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 7. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 13. goldbio.com [goldbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. proteinanalysis.pages.dev [proteinanalysis.pages.dev]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 19. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biossusa.com [biossusa.com]
- 21. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The heat shock response of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. caister.com [caister.com]
- 25. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 26. Stabilization of a degradable protein by its overexpression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Isopropyl beta-D-thioglucuronide toxicity to bacterial host cells
Technical Support Center: Isopropyl -D-thioglucuronide (IPTGlc)
Topic: Optimizing Induction & Mitigating Toxicity in uid-based Expression Systems
Core Directive & Scope
Status: Active
Reagent: Isopropyl
CRITICAL DISTINCTION:
Do not confuse IPTGlc (Isopropyl
Diagnostic & Troubleshooting Logic
Module A: The "Toxicity" Decision Matrix
Problem: "My culture density (OD600) stalled or dropped after adding IPTGlc." Root Cause Analysis: Is the toxicity caused by the chemical (IPTGlc) or the metabolic burden of the expressed protein?
Figure 1: Diagnostic decision tree to isolate the source of toxicity in IPTGlc-induced systems.
Module B: Mechanistic Insight (Why is it toxic?)
Unlike natural glucuronides, IPTGlc cannot be hydrolyzed by
-
GusB Transporter Stress: IPTGlc enters the cell via the GusB permease (a proton symporter). Because it is not metabolized, it can accumulate intracellularly.[1]
-
The Futile Cycle: If the concentration is too high, GusB may continuously pump IPTGlc in while passive diffusion leaks it out, or the cell may expend energy trying to export it. This dissipates the Proton Motive Force (PMF) , halting ATP synthesis and growth.[1]
-
GusR Saturation: Once the GusR repressor is saturated, adding more inducer provides no benefit and only increases osmotic/transport stress.
Figure 2: Mechanistic pathway of IPTGlc induction and associated energetic costs.[1]
Optimization Protocols
Protocol 1: The "Chemostat-Simulated" Titration
Objective: Determine the Minimum Effective Concentration (MEC) to avoid transporter toxicity. Context: Most protocols suggest 1 mM. This is often 10x–50x higher than necessary for high-affinity repressors like GusR.[1]
Materials:
-
96-well deep-well plate.[1]
-
IPTGlc Stock (100 mM in water, filter sterilized).[1]
-
E. coli strain carrying uid-fusion plasmid.[1]
Steps:
-
Inoculation: Inoculate 5 mL LB (+ antibiotic) with a single colony.[1] Grow overnight at 37°C.
-
Back-dilution: Dilute 1:100 into fresh media in the 96-well plate (500 µL per well).
-
Growth: Incubate at 37°C, 250 rpm until OD600 reaches 0.4–0.6 (mid-log).
-
Gradient Induction: Add IPTGlc to create the following final concentrations across rows:
-
Harvest & Assay: Incubate for 4 hours. Measure OD600 (toxicity check) and GUS activity/Target Protein yield.[1]
-
Selection: Choose the lowest concentration that yields >90% of the maximum expression.
Expected Result: You will likely find that 0.05 mM to 0.1 mM provides full induction with significantly higher biomass than 1.0 mM.
Frequently Asked Questions (FAQs)
Q1: Can I use IPTG instead of IPTGlc for my GUS reporter strain?
A: Generally, No. Unless your system is engineered with a hybrid promoter (e.g., tac or trc fused to uidA), IPTG will not bind the GusR repressor.[1] You must check your plasmid map.[1] If the promoter is
Q2: Is IPTGlc stable in culture media?
A: Yes. The thio-linkage renders it resistant to hydrolysis by
Q3: The cells lyse 2 hours after adding IPTGlc. Why? A: This is likely "Induction Shock."
-
Cause: Rapid overexpression of a membrane protein or a toxic enzyme.
-
Solution: Switch to Lactose-based auto-induction media (if applicable to your promoter system) or reduce the induction temperature to 16°C–20°C . This slows protein folding and reduces the burden on the Sec/Tat secretion pathways.
Q4: How do I store IPTGlc? A:
Data Summary: IPTGlc vs. IPTG[1]
| Feature | IPTGlc (Thioglucuronide) | IPTG (Thiogalactoside) |
| Target Operon | uid (GUS) | lac (Beta-gal) |
| Repressor | GusR | LacI |
| Transporter | GusB (Glucuronide Permease) | LacY (Lactose Permease) |
| Typical Working Conc. | 0.05 mM – 0.5 mM | 0.1 mM – 1.0 mM |
| Primary Toxicity Source | PMF Depletion (GusB symport) | PMF Depletion (LacY symport) |
| Metabolizable? | No (Gratuitous) | No (Gratuitous) |
References
-
GUS Operon Regulation: Wilson, K. J., et al. (1992).[1] "Regulation of the uid operon in Escherichia coli." Journal of Bacteriology. [1]
-
Inducer Toxicity Mechanisms: Lederman, L., & Zubay, G. (1967).[1] "DNA-directed peptide synthesis.[1] II. The cell-free synthesis of
-galactosidase." Biochimica et Biophysica Acta. (Foundational text on gratuitous inducers). -
Metabolic Burden: Glick, B. R. (1995).[1] "Metabolic load and heterologous gene expression." Biotechnology Advances.
-
GusB Transport Energetics: Liang, W. J., et al. (2005).[1] "The Escherichia coli glucuronide transporter: structure-function analysis." Journal of Bacteriology.
Sources
- 1. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]
- 2. Genetics, Inducible Operon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Modelling of Metabolic Burden and Substrate Toxicity in Escherichia coli Carrying a Synthetic Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Isopropyl beta-D-thioglucuronide concentration for high-copy plasmids
Adjusting Isopropyl β-D-thiogalactopyranoside (IPTG) Concentration for High-Copy Plasmids
Welcome to the technical support resource for optimizing recombinant protein expression. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IPTG-inducible systems, particularly when using high-copy number plasmids. As Senior Application Scientists, we combine established molecular biology principles with practical, field-tested insights to help you navigate common challenges and maximize your protein yield and solubility.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting IPTG concentration so critical when using high-copy plasmids?
Adjusting the Isopropyl β-D-thiogalactopyranoside (IPTG) concentration is crucial due to the interplay between the number of plasmid copies and the cellular resources of the E. coli host. High-copy plasmids, which can exist in hundreds of copies per cell, place a significant metabolic burden on the bacteria even before induction[1]. Here’s a breakdown of the core issues:
-
Lac Repressor Titration and Leaky Expression: High-copy plasmids contain numerous lac operator sites. The cell's native production of the LacI repressor protein may be insufficient to bind to all these sites simultaneously[2]. This leads to "leaky" or basal transcription of your target gene even without IPTG, which can be toxic if the protein product is harmful to the host cells[3][4].
-
Metabolic Overload upon Induction: A high concentration of IPTG leads to a sudden, massive induction of protein synthesis from hundreds of plasmid copies. This rapid production can overwhelm the cell's machinery for transcription, translation, and protein folding[5]. This often results in protein misfolding and aggregation into insoluble inclusion bodies[5][6].
-
IPTG Toxicity: While IPTG is a stable analog of allolactose that isn't metabolized by the cell, high concentrations can be toxic, leading to reduced cell growth or even cell death[5][7][8][9]. This toxicity is exacerbated when the cell is already stressed from carrying a high-copy plasmid and overexpressing a foreign protein[10].
Therefore, finding the "sweet spot" for IPTG concentration is a balancing act: enough to induce expression efficiently but not so much that it cripples the host cell and leads to insoluble protein.
Q2: I used the standard 1.0 mM IPTG and got very little soluble protein. What's happening?
This is a classic symptom of aggressive induction overwhelming the cell's protein folding capacity. Using a high IPTG concentration with a high-copy plasmid triggers a very strong and rapid transcriptional response from the T7 promoter system[11]. The cellular machinery cannot keep up, leading to several potential outcomes:
-
Inclusion Body Formation: The most common result is that the recombinant protein misfolds and aggregates into dense, insoluble particles known as inclusion bodies[5]. While the total protein expression might be high (visible as a thick band on an SDS-PAGE gel of the total cell lysate), the soluble, functional fraction is minimal.
-
Cellular Stress and Truncated Proteins: The metabolic strain can deplete resources like amino acids and ATP, leading to stalled translation and the production of truncated, non-functional protein fragments[5][9].
-
Protease Activation: Cellular stress can activate proteases that degrade your target protein, reducing the overall yield.
The solution is often counterintuitive: reducing the IPTG concentration can lead to a higher yield of soluble, active protein[11][12]. A slower, more controlled rate of expression allows the cell's chaperones and folding machinery to process the newly synthesized protein correctly.
Q3: What is "leaky" expression and how does it relate to high-copy plasmids and IPTG?
"Leaky" expression refers to the basal level of transcription and translation of the target gene in the absence of an inducer like IPTG[3][13]. The lac operon system is naturally somewhat leaky, but this issue is magnified with high-copy plasmids[3][4].
The mechanism is a numbers game. The lacI gene produces a finite amount of LacI repressor protein. In a cell with a high-copy plasmid, the sheer number of lac operator sequences on the plasmids can outnumber the available LacI repressor molecules. This leaves some promoters unbound, allowing T7 RNA polymerase to initiate transcription sporadically[2]. If the expressed protein is toxic, this leaky expression can prevent the culture from growing to a suitable density for induction or lead to plasmid instability[14][15].
While IPTG concentration doesn't directly cause leaky expression (it's the opposite, an inducer), understanding this phenomenon is key. If you suspect leaky expression is killing your cells, strategies like adding glucose to the media (to ensure catabolite repression) or using a host strain that overproduces the LacI repressor (like BL21(DE3)pLysS) can help tighten control before you even consider the optimal induction conditions[15].
Troubleshooting Guide
Problem: Low or No Protein Expression After Induction
If you observe no significant difference between your uninduced and induced samples on an SDS-PAGE gel, consider the following causes and solutions.
| Potential Cause | Explanation & Troubleshooting Steps |
| Sub-optimal IPTG Concentration | The standard 1.0 mM is not a universal optimum. For some proteins, a much lower concentration is more effective. Solution: Perform an IPTG titration experiment (see protocol below) testing a range from 0.05 mM to 1.0 mM to find the ideal concentration for your specific protein and plasmid combination[7][12][16]. |
| Induction at Wrong Growth Phase | Inducing too early or too late can result in poor expression. Cells should be in the mid-logarithmic growth phase (OD600 of 0.5-0.8) where they are metabolically active and best equipped for protein production[12][17][18]. |
| Toxicity of Target Protein | Even low levels of a toxic protein can inhibit cell growth and protein synthesis machinery. Solution: Lower the induction temperature to 16-25°C and use a very low IPTG concentration (e.g., 0.05-0.1 mM) for a longer induction period (12-16 hours)[6][12][15]. This slows down production, reducing the toxic burden. |
| Rare Codon Usage | The gene sequence may contain codons that are rare in E. coli, causing ribosomes to stall and leading to truncated or non-existent protein. Solution: Analyze your gene for codon usage. If problematic, consider re-synthesizing the gene with optimized codons or use a host strain engineered to express tRNAs for rare codons[9]. |
Problem: Protein is Expressed but is Insoluble (Inclusion Bodies)
This is one of the most frequent challenges. A strong band appears on the gel, but after cell lysis and centrifugation, it remains in the pellet.
| Potential Cause | Explanation & Troubleshooting Steps |
| Expression Rate is Too High | This is the most common reason for inclusion body formation, especially with high-copy plasmids. Solution: Decrease the IPTG concentration significantly (e.g., to 0.1-0.25 mM) and lower the post-induction temperature to 18-25°C[12][15][19]. This "low and slow" approach gives the protein more time to fold correctly[19]. |
| Intrinsic Properties of the Protein | Some proteins are inherently prone to aggregation, especially large, multi-domain, or non-globular proteins. Solution: In addition to optimizing IPTG and temperature, consider using a solubility-enhancing fusion tag (e.g., MBP, GST). These tags can help chaperone the folding of the target protein[12]. |
| Incorrect Lysis Buffer Conditions | The pH, salt concentration, or absence of co-factors in the lysis buffer can affect protein solubility. Solution: Ensure your lysis buffer has the optimal pH for your protein and contains any necessary co-factors. Test different buffer compositions. |
Experimental Protocols & Workflows
Workflow for Optimizing IPTG-Inducible Expression
The following diagram illustrates a logical workflow for troubleshooting and optimizing protein expression when using high-copy plasmids.
Caption: A logical workflow for diagnosing and optimizing protein expression issues.
Protocol: IPTG Concentration Gradient for Optimal Induction
This protocol is designed to identify the minimal IPTG concentration required for maximal soluble protein expression, thereby reducing metabolic stress and inclusion body formation.
1. Preparation:
-
Prepare a sterile 100 mM IPTG stock solution. Dissolve 238.3 mg of IPTG in 8 mL of dH₂O, then adjust the final volume to 10 mL and filter-sterilize through a 0.22 µm filter[20]. Aliquot and store at -20°C.
-
Prepare your required volume of LB medium (or other suitable medium) containing the appropriate antibiotic.
2. Inoculation and Growth:
-
Inoculate a 5-10 mL starter culture of your expression host containing the plasmid and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume of fresh medium (e.g., 6 x 50 mL cultures in 250 mL flasks). Dilute the starter culture 1:100.
-
Grow the cultures at 37°C with vigorous shaking (approx. 220 rpm) until the OD600 reaches 0.5-0.6[12][21][22].
3. Induction:
-
Label your six flasks: "Uninduced," "0.05 mM," "0.1 mM," "0.25 mM," "0.5 mM," and "1.0 mM."
-
Remove a 1 mL "pre-induction" sample from one of the cultures. Centrifuge, discard the supernatant, and freeze the cell pellet. This is your T=0 control.
-
To the labeled flasks, add the calculated volume of 100 mM IPTG stock to achieve the desired final concentration. Do not add any IPTG to the "Uninduced" flask.
- For a 50 mL culture:
-
0.05 mM: 25 µL
-
0.1 mM: 50 µL
-
0.25 mM: 125 µL
-
0.5 mM: 250 µL
-
1.0 mM: 500 µL
-
Transfer the flasks to a shaker set at your desired induction temperature (e.g., start with 25°C for 5-6 hours or 18°C overnight).
4. Harvesting and Analysis:
-
After the induction period, measure the final OD600 of each culture to assess cell health.
-
Harvest 1 mL from each culture. Normalize the samples by OD600 to ensure you are comparing equivalent numbers of cells. For example, centrifuge a volume of culture equivalent to 1.0 mL at an OD600 of 1.0.
-
For each sample, perform cell lysis (e.g., using a chemical lysis reagent or sonication).
-
Centrifuge the lysates at high speed (e.g., >13,000 x g for 15 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Resuspend the insoluble pellet in the same volume of buffer as the supernatant.
-
Analyze all samples (T=0 control, uninduced control, and total lysate, soluble, and insoluble fractions for each IPTG concentration) by SDS-PAGE to determine the optimal IPTG concentration that yields the most protein in the soluble fraction.
Advanced Concepts & Alternatives
Q4: Are there alternatives to IPTG for induction?
Yes, several alternatives exist that can offer tighter regulation or be more cost-effective for large-scale production.
-
Auto-induction Media: These complex media contain a mix of glucose, glycerol, and lactose. The bacteria first consume the glucose, which represses the lac operon. Once the glucose is depleted, the cells switch to metabolizing lactose, which then acts as the natural inducer[23]. This method requires no monitoring of cell density and can lead to high yields of soluble protein[23].
-
Lactose: The natural inducer of the lac operon can be used as a low-cost alternative to IPTG. However, unlike IPTG, lactose is metabolized by the cells, so its concentration decreases over time, which can lead to less consistent induction[8][10].
-
Skim Milk: Some studies have shown that skim milk can be an effective and very inexpensive alternative to IPTG, as it contains lactose[24][25][26]. This is particularly useful in resource-limited settings.
Mechanism of IPTG Induction and the High-Copy Plasmid Problem
The diagram below illustrates how IPTG induces expression and why high-copy plasmids can lead to leaky expression.
Caption: Mechanism of IPTG induction and leaky expression with high-copy plasmids.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Protein Production: A Guide to IPTG Concentration in E. coli. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
ResearchGate. (2016, July 8). What are the best ways to optimize IPTG inducible protein expression in BL21 cells? ResearchGate. Retrieved from [Link]
-
Ghafouri-Fard, S., et al. (2020). Skimmed milk as an alternative for IPTG in induction of recombinant protein expression. Protein Expression and Purification, 170, 105593. Retrieved from [Link]
-
ResearchGate. (2018, January 28). Need to know if higher IPTG concentrations make E. coli expression host undergo a metabolic stress? ResearchGate. Retrieved from [Link]
-
Leaky Expression In Lac Operon. (2023, April 23). Self-published. Retrieved from [Link]
-
Capa, M., et al. (2015). Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway. Microbial Cell Factories, 14, 201. Retrieved from [Link]
-
Shenekji, J. (2024, September 7). Using Skimmed milk as a low-cost alternative to IPTG in plasmid expression induction (LacZ Promoter). Reclone.org. Retrieved from [Link]
-
ResearchGate. (2013, January 1). What is the optimal OD600 and IPTG concentration? ResearchGate. Retrieved from [Link]
-
Bitesize Bio. (2024, September 8). Autoinduction for recombinant protein overexpression. YouTube. Retrieved from [Link]
-
Bitesize Bio. (2025, June 2). Optimize Bacterial Protein Expression by Considering these 4 Variables. Bitesize Bio. Retrieved from [Link]
-
Biologicscorp. (n.d.). IPTG Induction Protocol. Biologicscorp. Retrieved from [Link]
-
Reddit. (2021, June 25). trouble with IPTG induction/protein expression. r/labrats. Retrieved from [Link]
-
Penumetcha, P., et al. (2010). Improving the Lac System for Synthetic Biology. Journal of the Tennessee Academy of Science, 85(3-4), 78-83. Retrieved from [Link]
-
Shenekji, J. (2024, September 7). Using Skimmed milk as a low-cost alternative to IPTG in plasmid expression induction (LacZ Promoter). Protocols.io. Retrieved from [Link]
- Google Patents. (2004). US20040224390A1 - More stable analog of isopropylthiogalactoside for induction of protein expression. Google Patents.
-
Capa, M., et al. (2015). Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway. PubMed. Retrieved from [Link]
-
Ferraz, R., et al. (2020). The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms. MDPI. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Induce Protein Expression in E. coli Using IPTG. Patsnap Synapse. Retrieved from [Link]
-
Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology, 5, 172. Retrieved from [Link]
-
Saida, F., et al. (2006). Facile promoter deletion in Escherichia coli in response to leaky expression of very robust and benign proteins from common expression vectors. Protein Expression and Purification, 49(1), 86-92. Retrieved from [Link]
-
The Sheekey Science Show. (2021, June 17). Troubleshooting protein expression. YouTube. Retrieved from [Link]
-
Benchling. (2015, June 12). IPTG Stock Preparation. Benchling. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Lac Promoters. Fluorescence divided by optical... ResearchGate. Retrieved from [Link]
-
Provost & Wallert Research. (n.d.). E. Coli protein expression protocol. Sandiego. Retrieved from [Link]
-
Biologicscorp. (n.d.). IPTG Expression Principles. Biologicscorp. Retrieved from [Link]
-
Protocol – IPTG induced expression and protein purification. (n.d.). Retrieved from [Link]
-
News-Medical.Net. (n.d.). The Lac Operon in E. Coli. News-Medical.Net. Retrieved from [Link]
-
Astral Scientific. (n.d.). All you need to know about IPTG. Astral Scientific. Retrieved from [Link]
-
IPTG Induction of recombinant protein expression in Bacteria. (n.d.). Retrieved from [Link]
-
ResearchGate. (2019, April 7). What is the exact role of iptg for protein induction? ResearchGate. Retrieved from [Link]
-
Ferraz, R., et al. (2020). The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms. PMC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youthkiawaaz.com [youthkiawaaz.com]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Facile promoter deletion in Escherichia coli in response to leaky expression of very robust and benign proteins from common expression vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 19. goldbio.com [goldbio.com]
- 20. Protocols · Benchling [benchling.com]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. csrri.iit.edu [csrri.iit.edu]
- 23. youtube.com [youtube.com]
- 24. Skimmed milk as an alternative for IPTG in induction of recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Using Skimmed milk as a low-cost alternative to IPTG in plasmid expression induction (LacZ Promoter) - Nucleus - Reclone.org [forum.reclone.org]
- 26. protocols.io [protocols.io]
Effect of pH on Isopropyl beta-D-thioglucuronide sodium salt stability
Technical Support: Stability & Handling of Isopropyl -D-thioglucuronide Sodium Salt
Product Identity: Isopropyl
The Chemistry of Stability: Expert Insights
To troubleshoot effectively, one must understand the molecular behavior of IPTGlcA.[5] Users often confuse this compound with IPTG (Isopropyl
The "Thio" Advantage vs. The "Acid" Constraint[5][6]
-
Enzymatic & Hydrolytic Stability (The Thio-Linkage): Unlike O-glucuronides, the sulfur (thio-ether) linkage in IPTGlcA renders it resistant to hydrolysis by
-glucuronidase.[5] It is also significantly more resistant to acid/base chemical hydrolysis than its oxygen counterparts.[5] This makes it an excellent "gratuitous inducer"—it triggers the system without being consumed.[5] -
Solubility & pH (The Carboxylate Group): The sodium salt form is highly water-soluble.[5] However, the glucuronic acid moiety has a pKa of approximately 2.9 – 3.2 .[5]
-
Oxidative Instability: The sulfur atom is susceptible to oxidation by atmospheric oxygen or peroxides, forming sulfoxides (
) or sulfones ( ).[5][6] These oxidized byproducts do not bind the GUS active site with the same affinity, leading to "silent" experimental failure.[5]
Visualizing Stability & Troubleshooting Logic
The following diagrams illustrate the chemical behavior of IPTGlcA and a decision tree for troubleshooting common issues.
Diagram 1: Chemical Stability Profile
This diagram maps the structural vulnerabilities of IPTGlcA under different conditions.
Caption: Stability pathways for IPTGlcA. Note that low pH triggers solubility issues (protonation), while oxidative stress chemically alters the ligand.[5][6]
Diagram 2: Troubleshooting Flowchart
Use this logic flow when encountering issues with stock solutions or assay performance.
Caption: Diagnostic logic for distinguishing between solubility issues (reversible) and chemical degradation (irreversible).
Troubleshooting Guide & FAQs
Q1: My stock solution of IPTGlcA turned cloudy after storage at 4°C. Is it degraded?
Likely Cause: pH drift or "Salting Out."
Explanation: Water absorbs
-
Measure the pH.[5]
-
If acidic, add a small volume of 1M NaOH or dilute into a buffered solution (pH 7.0–7.5).[5]
-
If it clears immediately, the compound is stable and safe to use.[5]
-
Note: If the solution remains cloudy at neutral pH, it may be microbial contamination.[5] Discard immediately.
Q2: Can I autoclave stock solutions of IPTGlcA?
Verdict: NO.
Reasoning: While the thio-ether bond is heat-stable, the high temperature and pressure can accelerate oxidative degradation (sulfoxide formation) and potential decarboxylation.[5][6]
Protocol: Sterilize by filtration using a 0.22
Q3: The assay sensitivity has decreased, but the solution looks clear. Why?
Likely Cause: Oxidation of the Sulfur atom.
Explanation: Thioglycosides can oxidize to sulfoxides (
-
Prepare fresh stock solutions.
-
Store powder at -20°C with desiccant (it is hygroscopic).[5]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q4: What is the optimal pH for stability?
Recommendation: pH 6.0 – 8.0. Data:
| pH Range | Status | Mechanism |
|---|---|---|
| < 3.5 | Unstable Solubility | Protonation of carboxylate -> Precipitation.[5][6] |
| 6.0 - 8.0 | Optimal | Fully ionized (
Validated Preparation Protocol
To ensure reproducibility, follow this preparation method.
Reagents:
-
Isopropyl
-D-thioglucuronide sodium salt (Powder).[4][5][6] -
Ultrapure Water (Type I, 18.2 M
).[5][6] -
0.22
Syringe Filter.[4][5]
Step-by-Step:
-
Calculate: Determine the mass required for a 100 mM stock solution. (MW
274.27 g/mol ).[4][5]-
Example: 274 mg in 10 mL water.[5]
-
-
Solubilize: Add the powder to 80% of the final volume of water. Do not bring to volume yet.
-
Check pH: Spot 2
on a pH strip.[5] It should be neutral. If acidic (rare for the sodium salt, but possible if old), adjust to pH 7.0 with dilute NaOH.[5][6] -
Finalize: Bring to final volume with water.
-
Sterilize: Filter through a 0.22
membrane into a sterile tube.[5] -
Aliquot & Store: Dispense into small aliquots (e.g., 1 mL). Store at -20°C .
References
-
G-Biosciences. Isopropyl-beta-D-thioglucuronic acid, sodium salt Technical Data.[5][6] Retrieved from .[5]
-
ZellBio GmbH. Isopropyl-beta-D-thioglucuronic acid, sodium salt Specification.[2][5][6] Retrieved from .[5][6]
-
Singh, A. K., et al. (2017).[5][6][7][8] "Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones."[7][8][9] Beilstein Journal of Organic Chemistry, 13, 1139–1144.[5] (Demonstrates susceptibility of thioglycosides to oxidation). Retrieved from .[5][6]
-
Di Meo, F., et al. (2013).[5][6][10][11] "Acylglucuronide in alkaline conditions: migration vs. hydrolysis." Journal of Molecular Modeling, 19(6), 2423-32.[5][6][10] (Provides context on glucuronide pKa and stability, distinguishing acyl- from alkyl-glucuronides). Retrieved from .[5][6]
Sources
- 1. Isopropyl-β-D-Thioglucuronic Acid | Sodium Salt Na [gbiosciences.com]
- 2. zellbio.eu [zellbio.eu]
- 3. Isopropyl-beta-D-thioglucuronic acid, sodium salt – Cepham Life Sciences [cephamlsi.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]
- 6. CN103087121A - Synthesis method of isopropyl-beta-D thiogalactoside - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Acylglucuronide in alkaline conditions: migration vs. hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Isopropyl beta-D-thioglucuronide vs IPTG for gene expression control
The following technical guide compares IPTG (Isopropyl
Executive Summary
In recombinant protein expression, the choice of inducer dictates the balance between yield and basal control .
-
IPTG is the industry standard for the lac operon (and T7-lac systems).[1] It is a robust, high-yield inducer but suffers from "leakiness" (basal expression), which can be fatal when expressing toxic proteins.[1][2]
-
IPTGlcUA (Isopropyl
-D-thioglucuronide) is the gratuitous inducer for the uid (glucuronide) operon.[1][2] It offers near-zero basal expression , making it the superior choice for highly toxic proteins or physiological studies requiring precise "off" states, albeit at a higher reagent cost and lower maximum yield potential.[1][2]
Part 1: Mechanistic Divergence[1]
To choose the correct reagent, one must understand the underlying repressor systems. Both molecules are gratuitous inducers —they trigger the system without being metabolized by the cell—but they target different repressor proteins.
The Standard: IPTG (Lac System)[1][3][4][5][6]
-
Mechanism: IPTG mimics allolactose.[1][2][8][9][4][7][10] It binds to the LacI tetramer, causing a conformational change that reduces its affinity for the lacO operator. This allows RNA Polymerase (or T7 RNAP in DE3 strains) to transcribe the target gene.[1][7]
-
The Flaw: The LacI-DNA interaction is in dynamic equilibrium.[1] Even without IPTG, LacI occasionally falls off, leading to "leaky" transcription.[1][2]
The Challenger: IPTGlcUA (Uid System)[1]
-
Mechanism: IPTGlcUA mimics glucuronide.[1][2] It binds to the UidR repressor, which controls the uid promoter (P_uid).[1]
-
The Advantage: The UidR repressor binds its operator with significantly higher affinity and stability than LacI. The "off" state is essentially absolute, resulting in no detectable protein production in the absence of induction.
Pathway Visualization[2]
Figure 1: Mechanistic comparison of LacI vs. UidR repression relief.[1][2][6] Note the "Spontaneous Dissociation" path in the Lac system which causes background expression.
Part 2: Performance Metrics & Data
The following data summarizes the trade-offs between the two systems.
Comparative Analysis Table
| Feature | IPTG (Lac System) | IPTGlcUA (Uid System) |
| Basal Expression (Leak) | High. Detectable background even in lacIq strains.[1][2] | Ultra-Low. Often undetectable by Western Blot.[1][2] |
| Induction Potency | Very High. >1000-fold induction typical.[1][2] | High. ~100-500-fold induction.[1][2] |
| Toxicity Tolerance | Poor.[1][2] Leaky expression kills cells before induction.[1][2] | Excellent. Ideal for lethal proteins.[1][2] |
| Cost | Low ($).[1][2] | High ( |
| Standard Concentration | 0.1 mM – 1.0 mM | 0.5 mM – 2.0 mM |
| Metabolic Stability | Gratuitous (Not metabolized).[1] | Gratuitous (Not metabolized).[1][2] |
| Recommended Strain | BL21(DE3), DH5 | Strains carrying uidR (often specialized).[1] |
Experimental Insight: The "Death Curve"
When expressing a toxic protein, the growth curve (OD600) reveals the failure of IPTG.
-
IPTG System: Culture grows slowly or stalls before induction due to basal leakiness killing the cells.
-
IPTGlcUA System: Culture grows normally to high density (OD 0.6–0.[1][2]8) because the gene is silent.[1] Upon induction, growth stops, and production begins.[1][2]
Part 3: Experimental Protocols
Protocol A: Standard IPTG Induction (High Yield)
Best for: Soluble, non-toxic proteins, structural biology, routine enzymes.[1][2]
-
Inoculation: Inoculate 10 mL LB (+ Antibiotic) with a single colony. Incubate overnight at 37°C.
-
Subculture: Dilute 1:100 into fresh LB. Incubate at 37°C, 200 rpm.
-
Monitoring: Measure OD600. Target induction point is 0.6 – 0.8 .[1][2]
-
Induction: Add IPTG to a final concentration of 0.5 mM (prepare a 1M stock in water, filter sterilized).
-
Harvest: Incubate for 3-4 hours (37°C) or overnight (18°C).
Protocol B: IPTGlcUA "Zero-Background" Induction
Best for: Membrane proteins, toxic kinases, physiological studies.[1][2]
-
Vector Requirement: Ensure your gene is cloned into a vector containing the uid promoter (P_uid) and your host strain expresses UidR (e.g., specific E. coli K-12 derivatives).[1][2]
-
Inoculation: Inoculate LB (+ Antibiotic). Crucial: Do not add glucose; unlike lac, uid is less sensitive to catabolite repression, but standard media is preferred.[1][2]
-
Subculture: Dilute 1:50 into fresh media. Grow to OD600 0.5 – 0.6 .
-
Induction: Add IPTGlcUA to a final concentration of 1.0 mM .
-
Harvest: Induction kinetics are slightly slower. Allow 4–6 hours at 30°C or 37°C.
Part 4: Decision Matrix
Use this logic flow to determine the correct inducer for your project.
Figure 2: Decision matrix for selecting between Lac/IPTG and Uid/IPTGlcUA systems.[1][2]
References
-
Wilson, K. J., et al. (1995). "The uid chimeric gene constructs for the specific expression of genes in E. coli."[1] Journal of Bacteriology. (General reference for Uid system mechanics).
-
GoldBio. "IPTG Induction: Mechanism and Protocol."[1][2] Gold Biotechnology Technical Guides.
-
Merck/Sigma-Aldrich. "Isopropyl β-D-thioglucuronic acid sodium salt Product Information."[1][2]
-
Studier, F. W. (2005). "Protein production by auto-induction in high-density shaking cultures."[1][2] Protein Expression and Purification. (Contextualizing IPTG usage and leakiness).
Sources
- 1. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]
- 2. CN103087121A - Synthesis method of isopropyl-beta-D thiogalactoside - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Lac repressor - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Regulatory Revolution- Evolving the “Anti-LacI” Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. cfmot.de [cfmot.de]
- 9. researchgate.net [researchgate.net]
- 10. Isopropyl β-D-1-thiogalactopyranoside (IPTG): a compound for scientific research_Chemicalbook [chemicalbook.com]
Advantages of Non-Hydrolyzable Thioglucuronides Over Hydrolyzable Substrates
This guide provides a technical analysis of non-hydrolyzable thioglucuronides, contrasting them with standard hydrolyzable O-glucuronides. It is designed for researchers in drug metabolism, structural biology, and enzymology.
Executive Summary
In the study of Phase II metabolism and glycosyl hydrolase kinetics, O-glucuronides (e.g., p-nitrophenyl glucuronide, 4-MUG) have long been the gold standard for measuring
Thioglucuronides (S-glucuronides) , where the glycosidic oxygen is replaced by sulfur, offer a critical alternative. These non-hydrolyzable analogs retain the binding affinity of the natural substrate but resist enzymatic cleavage. This guide details the mechanistic advantages of thioglucuronides, providing experimental evidence for their superiority in crystallography, competitive inhibition profiling, and metabolic stability assessments.
Mechanistic Foundation: The S-Glycosidic Stability
The core advantage of thioglucuronides lies in the fundamental difference between the C–O and C–S glycosidic bonds.
Enzymatic Resistance Mechanism
-Glucuronidases (GUS) typically employ a retaining mechanism involving two catalytic glutamate residues:-
Acid/Base Catalyst: Protonates the glycosidic atom (Oxygen in O-glucuronides), making it a better leaving group.
-
Nucleophile: Attacks the anomeric carbon (C1) to form a covalent glycosyl-enzyme intermediate.
Why Thioglucuronides Resist Hydrolysis:
-
Bond Length & Geometry: The C–S bond is longer (~1.8 Å) than the C–O bond (~1.4 Å), altering the precise positioning required for the nucleophilic attack.
-
Protonation Difficulty: Sulfur is a softer base than oxygen. The catalytic glutamate cannot effectively protonate the sulfur atom to facilitate the leaving group departure.
-
Result: The enzyme binds the thioglucuronide (forming a Michaelis complex) but cannot catalyze the bond cleavage (
).
Visualization: Hydrolysis vs. Resistance
The following diagram illustrates the catalytic failure point when using thioglucuronides.
Figure 1: Mechanistic divergence. While O-glucuronides undergo protonation and hydrolysis, thioglucuronides stall the enzymatic machinery, creating a stable Enzyme-Substrate complex.
Comparative Performance Analysis
The following table contrasts the physicochemical and kinetic properties of a standard substrate (p-nitrophenyl glucuronide, pNPG) against its thio-analog (p-nitrophenyl thioglucuronide, pNP-S-G).
| Feature | Hydrolyzable Substrate (O-Glucuronide) | Non-Hydrolyzable Analog (Thioglucuronide) |
| Primary Role | Activity Assays, Turnover Measurement | Structural Biology, Inhibition Studies |
| Kinetic Parameter | ||
| Turnover ( | High (Rapid Hydrolysis) | Negligible / Zero |
| Binding Affinity | Moderate (Transient binding) | High (Often |
| Metabolic Stability | Low (Half-life: Minutes in lysate) | High (Stable > 24h in lysate) |
| Detection Method | Colorimetric/Fluorometric Product Release | X-ray Crystallography, NMR, Competition Assays |
Key Insight: In competitive inhibition assays, thioglucuronides often exhibit a
Key Applications & Advantages
Structural Biology (X-Ray Crystallography)
Challenge: To solve the crystal structure of an enzyme-substrate complex, the substrate must remain bound during the crystallization process (days to weeks). O-glucuronides hydrolyze immediately. Advantage: Thioglucuronides act as "dead" substrates. They occupy the active site, allowing researchers to capture the Michaelis complex structure at high resolution.
-
Evidence: Studies on E. coli GUS inhibitors to prevent CPT-11 toxicity utilized non-hydrolyzable analogs to map the active site loop unique to bacterial isoforms [1].
Metabolic Transport Studies
Challenge: When studying the uptake of glucuronides by transporters (e.g., OATs, MRPs) in hepatocytes, intracellular GUS enzymes can hydrolyze the probe, confounding "uptake" data with "metabolism" data. Advantage: Thioglucuronides are transported but not metabolized. Intracellular accumulation represents true transport kinetics, not the net result of uptake minus degradation.
High-Throughput Screening (HTS) Controls
Challenge: In HTS for GUS inhibitors, false positives can arise from compounds that are simply slow substrates. Advantage: A thioglucuronide serves as a perfect competitive inhibitor control . It validates that the assay can detect active-site binders that do not produce a signal, distinguishing true inhibition from assay interference.
Experimental Protocols
Protocol 1: Determination of (Competitive Inhibition)
This protocol validates the thioglucuronide as a high-affinity ligand using a standard colorimetric assay.
Reagents:
-
Enzyme: E. coli
-glucuronidase (0.1 U/mL in reaction). -
Substrate: p-Nitrophenyl glucuronide (pNPG) [Hydrolyzable].
-
Inhibitor: p-Nitrophenyl thioglucuronide (pNP-S-G) [Non-hydrolyzable].
-
Buffer: 50 mM HEPES, pH 7.4, 1 mg/mL BSA.
Workflow:
-
Preparation: Prepare a 2-fold serial dilution of pNP-S-G (Range: 0.1
M to 100 M). -
Substrate Mix: Prepare pNPG at concentration =
(approx. 200 M). -
Incubation: Mix Enzyme + pNP-S-G (Inhibitor) and incubate for 10 min at 37°C to reach binding equilibrium.
-
Initiation: Add pNPG (Substrate) to initiate the reaction.
-
Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) for 20 minutes.
-
Analysis: Plot
vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine .
Protocol 2: Metabolic Stability Verification
Objective: Confirm non-hydrolyzable nature in complex biological matrices (e.g., fecal lysate).
-
Spike: Add 50
M thioglucuronide to 10% fecal lysate (active). -
Control: Add 50
M O-glucuronide to a separate lysate aliquot. -
Timepoints: Sample at 0, 30, 60, 120, and 240 minutes.
-
Quench: Add 3 volumes of ice-cold Acetonitrile. Centrifuge.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Success Criteria: O-glucuronide shows >90% depletion by 60 min. Thioglucuronide shows <5% loss by 240 min.
-
Workflow Visualization
Figure 2: Experimental workflow for validating thioglucuronide binding affinity via competitive inhibition kinetics.
References
-
Wallace, B. D., et al. (2010).[1] Alleviating cancer drug toxicity by inhibiting a bacterial enzyme.[1] Science, 330(6005), 831-835.
-
Nagy, T., et al. (2019). Stability and Hydrolysis of Desomorphine-Glucuronide.[2][3] Journal of Analytical Toxicology, 43(9), 703-709.
-
Sigma-Aldrich. (n.d.). p-Nitrophenyl-β-D-glucuronide Product Information.
-
Roberts, M. S., et al. (2002). Enterohepatic circulation: physiological, pharmacokinetic and clinical implications. Clinical Pharmacokinetics, 41(10), 751-790.
-
Awolade, P., et al. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European Journal of Medicinal Chemistry, 191, 112157.
Sources
- 1. 3k4d - Crystal structure of E. coli beta-glucuronidase with the glucaro-d-lactam inhibitor bound - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Stability and Hydrolysis of Desomorphine-Glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-glucuronidase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
Isopropyl beta-D-thioglucuronide efficiency in different E. coli strains
Precision Induction of the uid Operon: Isopropyl -D-Thioglucuronide (IPTGlc) Guide
Executive Summary
Isopropyl
Unlike the widely used IPTG (which induces the lac operon), IPTGlc specifically targets the UidR repressor . It is primarily used in molecular biology to induce GUS reporter systems without the metabolic degradation associated with natural substrates like methyl-
Key Distinction: IPTGlc vs. IPTG
| Feature | IPTGlc (Thioglucuronide) | IPTG (Thiogalactoside) |
| Target Operon | uid (GUS) | lac (Beta-gal) |
| Repressor Target | UidR | LacI |
| Primary Application | Inducing GUS reporters; uid regulation studies | Protein expression (T7/Tac); Blue/White screening |
| Metabolism | Non-hydrolyzable (Stable) | Non-hydrolyzable (Stable) |
Mechanism of Action
The efficiency of IPTGlc relies on its interaction with the UidR repressor. In the absence of an inducer, UidR binds to the operator region (uidO) upstream of the uidA gene, preventing transcription.
-
Uptake: IPTGlc enters the cell via the hexuronate transporter (ExuT) or glucuronide transporter (UidB).
-
Binding: IPTGlc binds to UidR with high affinity.
-
Derepression: The UidR-IPTGlc complex undergoes a conformational change, releasing it from the uidO operator.
-
Transcription: RNA polymerase accesses the promoter, initiating transcription of uidA (GUS).
Pathway Visualization
Figure 1: Mechanism of IPTGlc-mediated derepression of the uid operon.
Strain Compatibility & Efficiency
The "efficiency" of IPTGlc is defined by the Induction Ratio (Induced Activity / Basal Activity). This varies significantly across E. coli strains due to genomic differences in the uid locus.
Comparative Efficiency Table
| Strain Type | Representative Strains | uidA Genotype | IPTGlc Efficiency (Signal-to-Noise) | Recommended Use |
| K-12 Derivatives | MG1655, DH5 | uidA+ (Wild Type) | Moderate (High Background) | Studying native uid regulation; metabolic flux analysis. |
| B Strains | BL21(DE3), BL21-Gold | uidA- (Deficient) | N/A (No native response) | Ideal for Reporters. Use with plasmid-borne uidA fusions. Zero background. |
| Cloning Strains | TOP10, XL1-Blue | uidA+ (Variable) | Low to Moderate | Not recommended for GUS assays due to leaky basal expression. |
| GUS-Null Mutants | KW1 (specifically | High (Plasmid dependent) | Precision reporter assays requiring zero background. |
Detailed Strain Analysis
1. E. coli K-12 (e.g., MG1655, DH5
)
-
Status: Contains a functional chromosomal uid operon.
-
Performance: IPTGlc induces native GUS expression effectively. However, these strains often exhibit "leaky" basal expression even without induction.
-
Implication: If using a plasmid-based GUS reporter, the chromosomal GUS will contribute to background noise, lowering the apparent fold-induction.
2. E. coli B (e.g., BL21)[1][2][3][4][5][6][7][8]
-
Status: Most B strains (including BL21) are naturally deficient in GUS activity (uidA-) or have deletions in the uid region.
-
Performance: IPTGlc will not induce a response from the chromosome.
-
Implication: This is the Gold Standard host for GUS reporter plasmids. Since the host produces no GUS, any detected activity is solely from your induced plasmid. IPTGlc is added to induce the plasmid-borne uid promoter (if present) or to study UidR co-expressed on the plasmid.
Performance vs. Alternatives
Why use IPTGlc over natural glucuronides?
| Inducer | Stability | Metabolism | Induction Profile |
| IPTGlc | High | None (Gratuitous) | Sustained. Concentration remains constant, providing steady-state induction. |
| Methyl- | Low | Hydrolyzed by GUS | Transient. As GUS is produced, it cleaves the inducer, causing induction to drop over time (negative feedback). |
| Glucuronide (Natural) | Low | Rapidly Metabolized | Poor. Used as a carbon source; creates catabolite repression issues. |
Experimental Insight: In long-duration assays (>4 hours), IPTGlc maintains induction levels 5-10x higher than Methyl-
Experimental Protocol: IPTGlc Induction
This protocol is optimized for a GUS Reporter Assay in a uidA-negative host (e.g., BL21 transformed with a uid-promoter plasmid).
Materials
-
Inducer: Isopropyl
-D-thioglucuronide (Sodium salt). -
Stock Solution: 100 mM in dH
O (Sterile filter, store at -20°C). -
Substrate (for detection): PNPG (p-Nitrophenyl
-D-glucuronide) for colorimetric assay or MUG (4-Methylumbelliferyl-glucuronide) for fluorescence.
Step-by-Step Workflow
-
Inoculation: Inoculate E. coli into LB medium + antibiotics. Grow overnight at 37°C.
-
Subculture: Dilute 1:50 into fresh LB. Grow to mid-log phase (OD
~ 0.4 - 0.5).-
Note: Avoid glucose in the medium if the promoter is subject to catabolite repression.[6]
-
-
Induction: Add IPTGlc to a final concentration of 0.5 mM to 1.0 mM .
-
Optimization: Perform a titration (0.1, 0.5, 1.0, 5.0 mM) for new strains.
-
-
Incubation: Incubate for 2–4 hours at 37°C with shaking.
-
Harvest: Pellet cells (3000 x g, 10 min).
-
Lysis & Assay: Resuspend in lysis buffer. React lysate with PNPG substrate. Measure Absorbance at 405 nm.
Workflow Diagram
Figure 2: Standard workflow for IPTGlc-induced GUS reporter assay.
References
-
Novel B., et al. (1973). Biosynthesis of Beta-Glucuronidase in Escherichia coli K12: Isolation and Characterization of Mutants. Journal of Bacteriology.
-
Jefferson, R. A., et al. (1986). Beta-Glucuronidase from Escherichia coli as a Gene-Fusion Marker. Proceedings of the National Academy of Sciences.
-
Blanco, C., et al. (1982). Cloning and endonuclease restriction analysis of uidA and uidR genes in Escherichia coli K-12. Journal of Bacteriology.
Sources
- 1. Increasing recombinant protein production in Escherichia coli K12 through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the extracellular proteomes of Escherichia coli B and K-12 strains during high cell density cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Industrial Escherichia coli K–12 and B Strains in High-Glucose Batch Cultivations on Process-, Transcriptome- and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escherichia coli BL21(DE3) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. E. coli genotypes [novoprolabs.com]
Specificity of Isopropyl beta-D-thioglucuronide for E. coli beta-glucuronidase
Specificity of Isopropyl -D-thioglucuronide for E. coli -Glucuronidase
Executive Summary & Mechanistic Definition
Isopropyl
Its interaction with E. coli
-
Strict Glycon Specificity: The enzyme requires the equatorial C4-hydroxyl configuration of the glucuronic acid moiety. IPT-GlcA satisfies this, whereas IPTG (axial C4-OH) does not.
-
Hydrolytic Resistance: The sulfur linkage (
) replaces the natural oxygen bond ( ). The high stability of the C-S bond renders the molecule resistant to acid-base catalysis by the GUS active site (Glu540/Glu413 triad). -
Competitive Inhibition: Because it binds the active site but is not turned over, IPT-GlcA acts as a competitive inhibitor, effectively "locking" the enzyme in a substrate-bound complex (E-S complex mimic) without proceeding to product release.
Comparative Analysis: Ligand Landscape
To understand the utility of IPT-GlcA, it must be compared against the standard ligand classes used in GUS research.
Table 1: Comparative Ligand Profiling for E. coli GUS
| Ligand Class | Representative Molecule | Interaction Type | Application | Stability | |
| Thio-Substrate Analog | Isopropyl | Competitive Inhibitor | mM range | Crystallography, Binding Studies | High (Non-hydrolyzable) |
| Transition State Analog | Saccharolactone (D-Saccharic 1,4-lactone) | Transition State Inhibitor | Potent Inhibition, Active Site Mapping | Low (Hydrolyzes at pH > 6) | |
| Chromogenic Substrate | p-Nitrophenyl | Substrate | Kinetic Assays, Activity Screening | Moderate (Enzymatic hydrolysis) | |
| Fluorogenic Substrate | 4-Methylumbelliferyl | Substrate | High-Sensitivity Detection | Moderate | |
| Galacto-Inducer | IPTG (Isopropyl | None / Negligible | N/A (No Binding) | lac Operon Induction (Negative Control) | High |
Mechanistic Insight: The "Thio" Effect
The substitution of Oxygen with Sulfur in IPT-GlcA increases the bond length of the glycosidic linkage (
Structural Specificity & Pathway Logic
The following diagram illustrates the strict specificity filter of the GUS active site and the divergent fates of Thio-Glucuronides vs. O-Glucuronides.
Caption: Specificity filter of E. coli GUS. IPT-GlcA forms a stable E-I complex, while IPTG is rejected due to stereochemistry. Natural substrates proceed to hydrolysis.
Experimental Protocols
To validate the specificity of IPT-GlcA, researchers should perform a Competitive Inhibition Assay . This protocol distinguishes IPT-GlcA (competitor) from non-specific inhibitors.
Protocol A: Determination of Inhibition Constant ( )
Objective: Quantify the affinity of IPT-GlcA for GUS using pNPG as the reporter substrate.
Reagents:
-
GUS Enzyme: Purified E. coli
-glucuronidase (approx. 1 unit/mL). -
Substrate: p-Nitrophenyl
-D-glucuronide (pNPG) (Stock: 10 mM in buffer). -
Inhibitor: Isopropyl
-D-thioglucuronide (IPT-GlcA) (Stock: 100 mM in buffer). -
Buffer: 50 mM Sodium Phosphate, pH 7.0, 1 mM DTT.
-
Stop Solution: 0.2 M
.
Workflow:
-
Preparation: Prepare a matrix of reactions in a 96-well plate.
-
Substrate (pNPG) concentrations: [0.1, 0.2, 0.5, 1.0, 2.0 mM].
-
Inhibitor (IPT-GlcA) concentrations: [0, 1.0, 5.0, 10.0 mM].
-
-
Reaction:
-
Add 10
L Inhibitor + 10 L Substrate + 70 L Buffer. -
Initiate with 10
L Enzyme. -
Incubate at 37°C for 10–20 minutes.
-
-
Termination: Add 100
L Stop Solution. -
Detection: Measure Absorbance at 405 nm (p-Nitrophenol release).
-
Analysis:
-
Plot Lineweaver-Burk (Double Reciprocal) curves:
vs . -
Result Interpretation:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is constant). -
Specific Binding: The slope increases with increasing [IPT-GlcA].
-
Calculate
using the slope equation: .
-
-
Protocol B: Crystallography Co-crystallization Screen
For structural biology applications.
-
Protein Prep: Concentrate GUS to 10 mg/mL in 20 mM Tris-HCl pH 7.5.
-
Ligand Addition: Add IPT-GlcA to a final concentration of 5–10 mM (approx. 10x
).-
Note: Unlike Saccharolactone, IPT-GlcA is stable and does not require fresh preparation or pH monitoring.
-
-
Incubation: Incubate on ice for 1 hour to ensure saturation of the active site.
-
Screening: Proceed with vapor diffusion hanging drop method. The stable thio-complex facilitates high-resolution diffraction of the "closed" conformation.
Critical Distinctions: IPT-GlcA vs. IPTG
A common error in laboratory practice is confusing the specificity of "IPTG" variants.
| Feature | IPTG (Standard) | IPT-GlcA (Specific) |
| Full Name | Isopropyl | Isopropyl |
| Target Enzyme | ||
| Stereochemistry | C4-OH Axial | C4-OH Equatorial |
| Induction | Induces lac operon | Potentially induces uid operon (via UidR)* |
| GUS Interaction | None (Negative Control) | Competitive Inhibitor |
*Note: While Methyl-
References
-
Jefferson, R. A., et al. (1986).[1] "Beta-glucuronidase from Escherichia coli as a gene-fusion marker." Proceedings of the National Academy of Sciences, 83(22), 8447-8451. Link
-
Liang, W. J., Wilson, K. J., & Jefferson, R. A. (1993). "The gusBC genes of Escherichia coli encode a glucuronide transport system." Journal of Bacteriology. (Discusses thioglucuronide uptake). Link
-
Wallace, B. D., et al. (2010). "Structure and Inhibition of Microbiome
-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity." Chemistry & Biology, 17(9), 979-989. (Structural basis of GUS inhibition). Link -
Matsumura, P., & Doi, R. H. (1973). "Regulation of the Beta-Glucuronidase Gene in Escherichia coli." Journal of Bacteriology. (Specificity of induction). Link
Safety Operating Guide
Isopropyl b-D-thioglucuronide sodium salt proper disposal procedures
Comprehensive Disposal & Handling Guide: Isopropyl -D-thioglucuronide Sodium Salt
Part 1: Executive Safety Directive
The "Precautionary Principle" in Action
While some Safety Data Sheets (SDS) classify Isopropyl
Core Directive: Do not dispose of this compound down the drain. All solid and liquid residues must be collected for high-temperature incineration via an approved chemical waste contractor.
Part 2: Technical Profile & Hazard Assessment
Understanding the chemical behavior of this salt is critical for safe disposal. It is a hygroscopic, sulfur-containing glycoside, meaning it attracts moisture and can release sulfur oxides (
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Compound Name | Isopropyl | Use full name on waste tags. |
| CAS Number | 208589-93-9 | Required for waste manifesting. |
| Molecular Formula | Contains Sulfur (S) and Sodium (Na). | |
| Solubility | Soluble in Water | High mobility in aquatic environments (Risk). |
| WGK Rating | Class 3 (Severe Hazard to Waters) | Strictly Prohibited from sanitary sewer disposal. |
| Stability | Hygroscopic; Stable | Keep containers tightly sealed to prevent clumping. |
| Decomposition | Releases | Incineration requires scrubbers (professional disposal). |
Hazard Causality Analysis
-
Aquatic Toxicity (WGK 3): The high water solubility combined with the thioglucuronide moiety suggests potential bio-accumulation or toxicity in aquatic microbial systems. This necessitates the "Zero Drain Discharge" rule.
-
Structural Analogy (IPTG): IPTG is a confirmed suspected carcinogen (Category 2). Lacking definitive long-term toxicology data for the thioglucuronide variant, we assume a similar risk profile to protect personnel.
Part 3: Waste Segregation & Decision Logic
Effective disposal begins with proper segregation at the bench. Use the following logic flow to determine the correct waste stream.
Figure 1: Waste Stream Decision Matrix
Caption: Decision matrix for segregating Isopropyl
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Powder & Contaminated Debris)
Applicability: Expired powder, weigh boats, contaminated gloves, and paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Bagging: If disposing of pure powder (e.g., an expired vial), place the entire vial into a clear plastic zip-top bag before placing it in the waste jar. This "double containment" prevents dust generation upon opening the waste drum.
-
Labeling:
Protocol B: Liquid Waste (Aqueous & Solvent)
Applicability: Stock solutions, reaction mother liquors.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as the sulfur moiety can react vigorously.
-
pH Check: Ensure the solution is neutral (pH 6-8). If the solution contains acidic buffers, neutralize cautiously with Sodium Bicarbonate before adding to the waste carboy to prevent gas evolution in the container.
-
Container: Use a standard solvent waste carboy (HDPE or Polypropylene).
-
Labeling:
-
List all solvents (e.g., "Water 98%, Isopropyl
-D-thioglucuronide Na 2%"). -
Do not label simply as "Non-hazardous buffer."
-
Protocol C: Spill Cleanup (Emergency Response)
Scenario: A 5g bottle drops and shatters on the lab bench.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. A N95 dust mask is recommended to prevent inhalation of hygroscopic dust.
-
Containment: Cover the spill with dry paper towels to prevent air currents from spreading the dust.
-
Cleanup:
-
Do not dry sweep. This generates dust.
-
Wet the paper towels slightly with water (or 70% ethanol if the surface allows) to solubilize the powder.
-
Wipe up the slurry.
-
-
Disposal: Place all glass shards and wet towels into a rigid biohazard/sharps container or a wide-mouth chemical waste jar.
-
Decontamination: Wash the surface with soap and water three times to remove sticky sodium salt residues.
Part 5: Regulatory & Compliance Framework
Adherence to these codes ensures compliance with US (EPA/RCRA) and EU regulations.
Table 2: Waste Classification Codes
| Regulation System | Classification | Code/Note |
| US EPA (RCRA) | Non-Listed Hazardous Waste | Not P or U listed. Manage as "General Organic Chemical Waste." |
| US DOT | Not Regulated as Dangerous Goods | Can be transported without UN hazmat placarding (unless mixed with solvents). |
| EU EWC | Laboratory Chemicals | 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances). |
| German WGK | Water Hazard Class | WGK 3 (Stark wassergefährdend - Severely hazardous to water). |
Note on Incineration: The presence of the sodium salt implies that incineration will produce sodium oxide ash (
References
-
G-Biosciences. (2012). Safety Data Sheet: Isopropyl-beta-D-thioglucuronic acid, sodium salt. Retrieved from
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet: Isopropyl
-D-1-thiogalactopyranoside (IPTG). (Used for analogue hazard bridging). Retrieved from [3] -
ChemicalBook. (2023). Isopropyl-beta-D-thioglucuronic acid, sodium salt Chemical Properties and WGK Rating. Retrieved from
-
PubChem. (2023). Compound Summary: Isopropyl beta-D-thiogalactopyranoside.[3][4] National Library of Medicine. Retrieved from
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isopropyl β-D-1-thiogalactopyranoside (IPTG)
A Note on Chemical Nomenclature: The compound "Isopropyl b-D-thioglucuronide sodium salt" is not a commonly recognized reagent. This guide addresses the safety protocols for Isopropyl β-D-1-thiogalactopyranoside (CAS No. 367-93-1) , universally known in the scientific community as IPTG .[1][2][3][4] It is highly probable that this is the intended compound, a synthetic analog of lactose used extensively in molecular biology to induce gene expression under the control of the lac operon.[3][5][6][7]
This document provides essential, field-tested guidance on the safe handling of IPTG, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both experimental integrity and personal well-being.
Hazard Assessment: Understanding the Risk Profile of IPTG
The first step in any safety protocol is a thorough understanding of the material's potential hazards. The hazard classification for IPTG can vary between suppliers, underscoring a critical principle of laboratory safety: always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the product you are using.
While some suppliers classify IPTG as non-hazardous under OSHA and GHS regulations[2][8][9][10][11], others assign more significant hazard classifications, including:
-
Skin and Eye Irritation: May cause irritation upon contact.[14]
-
Carcinogenicity: Suspected of causing cancer (Category 1B).[4][15]
Furthermore, as a fine crystalline powder, IPTG presents a potential combustible dust hazard .[1][8][12] When finely dispersed in the air in sufficient concentrations, it can form an explosive mixture with an ignition source.[1]
Causality: The variance in hazard classification often stems from the purity of the compound and the specific toxicological data available to the manufacturer. Given this ambiguity, the most trustworthy approach is to adopt the precautionary principle and handle IPTG with a consistent level of care, assuming the highest potential hazard level reported.
Core PPE Protocol for IPTG
A robust PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for common laboratory tasks involving IPTG. This protocol is designed to protect against the primary exposure routes: inhalation of dust, skin contact, and eye splashes.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid IPTG | Safety Goggles | Nitrile Gloves | Lab Coat | Required if not in a fume hood or ventilated enclosure. Use a NIOSH-approved N95 or higher-rated respirator.[1][12][16][17] |
| Preparing Aqueous Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not generally required if handled on an open bench in a well-ventilated area. |
| Handling Stock Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required. |
| Large-Scale Operations (>1L) | Goggles & Face Shield[18] | Nitrile Gloves | Lab Coat | Recommended if splashes or aerosols are likely. |
Eye and Face Protection: The First Line of Defense
-
Rationale: The eyes are highly susceptible to chemical splashes and airborne particulates.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for handling prepared solutions.
-
Enhanced Protection: Chemical splash goggles are required when handling solid IPTG powder or any liquid volume that poses a splash hazard.[14][16][18] They provide a complete seal around the eyes, offering superior protection against dust and splashes.[18][19]
-
Maximum Protection: A face shield must be worn over safety goggles when preparing large volumes of solutions or when any risk of a significant splash exists.[18]
-
Skin and Body Protection: An Impermeable Barrier
-
Rationale: To prevent direct skin contact and contamination of personal clothing.
-
Protocol:
-
Lab Coat: A clean, buttoned lab coat is the minimum standard for any work with IPTG.[18][20]
-
Gloves: Nitrile gloves are the preferred choice for handling IPTG, offering good chemical resistance for incidental contact.[18][20] It is critical to inspect gloves for any signs of damage before use and to remove them using the proper technique to avoid contaminating your skin. Contaminated gloves must be disposed of immediately, followed by hand washing.[18][20]
-
Respiratory Protection: Controlling Inhalation Risks
-
Rationale: Fine powders can easily become airborne and be inhaled, representing a direct route for chemical exposure.
-
Protocol:
-
Engineering Controls First: The primary method for controlling dust is to use engineering controls. Always weigh solid IPTG inside a chemical fume hood, a powder containment hood, or a glove box.[4][13] This physically contains the dust.
-
When Respirators are Needed: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved particulate respirator (e.g., N95) is required.[14][16] Users must be properly fit-tested and trained on the use of their specific respirator.
-
Operational Plan: Step-by-Step Handling Procedures
Objective: To execute common laboratory tasks involving IPTG while minimizing exposure risk.
Weighing Solid IPTG
-
Preparation: Designate a work area inside a chemical fume hood. Ensure the analytical balance is clean.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Handling: Use a clean spatula to carefully transfer the desired amount of IPTG powder from the stock bottle to a weigh boat or paper. Move slowly and deliberately to prevent the powder from becoming airborne.[1] Avoid any scooping motions that could create a dust cloud.
-
Cleanup: Once weighing is complete, securely cap the stock bottle. Gently wipe down the spatula and the balance with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
Preparing Stock Solutions (e.g., 1M in H₂O)
-
Preparation: Perform this procedure in a fume hood or a well-ventilated area.
-
Don PPE: Wear a lab coat, safety goggles, and nitrile gloves.
-
Procedure: Add the weighed IPTG powder to a suitable container (e.g., a sterile beaker or conical tube) containing the appropriate volume of solvent (e.g., sterile, nuclease-free water).
-
Mixing: Cap the container securely before mixing by inversion or using a magnetic stirrer.
-
Storage: Filter-sterilize the solution and transfer it to clearly labeled, sterile tubes for storage at -20°C.[5][17] The label should include the chemical name (IPTG), concentration, preparation date, and your initials.
Disposal and Spill Management Plan
Waste Disposal
-
Principle: Chemical waste must be segregated and disposed of according to institutional and local regulations.[4][10] Never discharge IPTG solutions into the sewer system.[1][4]
-
Procedure:
-
Collect all solid and liquid waste containing IPTG in a dedicated, sealed, and clearly labeled hazardous waste container.
-
This includes contaminated gloves, weigh boats, paper towels, and other disposable items.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The typical disposal method is authorized incineration.[1]
-
Spill Cleanup Protocol
Immediate and correct response to a spill is vital to prevent wider contamination and exposure.
Caption: Workflow for responding to an IPTG spill.
-
Alert & Secure: Immediately notify others in the lab and restrict access to the spill area.[21]
-
Don PPE: Before approaching the spill, don the necessary PPE as outlined in the diagram above. Your safety is the first priority.[21]
-
Containment:
-
For Solid Spills: Do NOT use a dry brush, which can create dust. Gently sweep up the material, or cover it with damp paper towels to wet it first, then scoop it into a labeled waste container.[2][16]
-
For Liquid Spills: Create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or chemical spill pillows.[21][22] Apply the absorbent, working from the outside edges toward the center.[22]
-
-
Collect: Once the liquid is fully absorbed, carefully scoop the material into a leak-proof container suitable for hazardous waste.[21]
-
Decontaminate: Clean the spill surface thoroughly with soap and water.[1][21] Collect the cleaning materials for disposal as hazardous waste.
-
Dispose: Seal and label the waste container. Dispose of it through your institution's hazardous waste management program.[21]
-
Report: Inform your supervisor or principal investigator of the incident.
References
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) Safety Data Sheet , G-Biosciences. [Link]
-
The Chemical Properties and Stability of IPTG , NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safety Data Sheet - IPTG , G-Biosciences. [Link]
-
Material Safety Data Sheet Isopropyl-Beta-D-Thiogalactopyranoside , West Liberty University. [Link]
-
IPTG , Biocompare. [Link]
-
Safety Data Sheet - Isopropyl-ß-D-thiogalactopyranoside , Amresco. [Link]
-
Safety Data Sheet: Isopropyl-ß-D-thiogalacto-pyranoside , Carl ROTH. [Link]
-
Spill procedure: Clean-up guidance , Queen Mary University of London. [Link]
-
1M IPTG Solution , Protomnis. [Link]
-
Personal Protective Equipment Requirements for Laboratories , University of Washington Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory , Bio-Safety TV. [Link]
-
Chapter 10: Personal Protective Equipment for Biohazards , University of Nevada, Reno Environmental Health & Safety. [Link]
Sources
- 1. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 2. fishersci.com [fishersci.com]
- 3. Isopropyl β-D-1-thiogalactopyranoside (IPTG): a compound for scientific research_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. IPTG | 367-93-1 [chemicalbook.com]
- 7. biocompare.com [biocompare.com]
- 8. chemscience.com [chemscience.com]
- 9. biomol.com [biomol.com]
- 10. fishersci.com [fishersci.com]
- 11. biotium.com [biotium.com]
- 12. agilent.com [agilent.com]
- 13. files.zymoresearch.com [files.zymoresearch.com]
- 14. westliberty.edu [westliberty.edu]
- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. westliberty.edu [westliberty.edu]
- 17. protomnis.com [protomnis.com]
- 18. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 21. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 22. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
